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  • Product: 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
  • CAS: 146767-59-1

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide: In Vitro Mechanisms and Assay Workflows

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not just as structural entities, but as functional tools that perturb biological systems in measurable, reproducible ways. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not just as structural entities, but as functional tools that perturb biological systems in measurable, reproducible ways. The compound 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS 146767-59-1) represents a highly versatile azaindole scaffold. By applying the "nitrogen-walk" concept—systematically replacing CH groups with nitrogen atoms on an indole ring—medicinal chemists have leveraged this core to enhance binding affinity, metabolic stability, and aqueous solubility[1].

This whitepaper provides an in-depth technical analysis of how this specific scaffold functions in vitro. We will explore its dual utility: first, as an ATP-competitive kinase hinge binder (e.g., in PI3K/mTOR pathways)[2], and second, as a critical moiety in deubiquitinase (USP30) inhibitors for mitophagy modulation[3].

Structural Pharmacology: The Azaindole Advantage

The 1H-pyrrolo[3,2-b]pyridine core is a classic bioisostere of purines and indoles. Its pharmacological power lies in its hydrogen-bonding vectors:

  • Pyrrole NH (Donor): Acts as a critical hydrogen bond donor.

  • Pyridine N (Acceptor): Acts as a hydrogen bond acceptor.

  • 5-Carboxamide Group: Provides additional vectors for interacting with solvent-exposed regions or specific target clefts, reinforcing target selectivity.

When integrated into larger molecules, this scaffold induces notable conformational changes. For example, in mu-opioid receptor (MOR) antagonists, the reorientation of the azaindole moiety strengthens contacts with critical transmembrane residues (L219, E229, and K233), thereby reinforcing the inactive state of the receptor[1].

Mechanism I: ATP-Competitive Kinase Inhibition (PI3K/mTOR)

In kinase drug discovery, the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold is frequently utilized to target the ATP-binding pocket. Derivatives such as AS2677131 utilize this core to inhibit the PI3K/Akt/mTOR signaling axis[2]. The mechanism relies on the scaffold's ability to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region, physically displacing ATP and halting downstream phosphorylation.

Kinase_Inhibition Scaffold 1H-Pyrrolo[3,2-b]pyridine- 5-carboxamide Core Hinge Kinase Hinge Region (Bidentate H-Bonds) Scaffold->Hinge ATP Displacement Kinase PI3K / mTOR Complex Hinge->Kinase Orthosteric Block Downstream AKT Phosphorylation (Blocked) Kinase->Downstream Signal Inhibition Outcome Cell Cycle Arrest Downstream->Outcome Phenotypic Response

Fig 1: ATP-competitive inhibition of the PI3K/mTOR pathway via azaindole hinge binding.

Self-Validating Protocol: TR-FRET Kinase Assay

To evaluate the in vitro efficacy of kinase inhibitors containing this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Causality: Planar aromatic scaffolds like azaindoles often exhibit auto-fluorescence. TR-FRET introduces a time delay before signal acquisition, eliminating short-lived background fluorescence and preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer supplemented with 0.01% CHAPS and 0.1% BSA. Rationale: The inclusion of CHAPS and BSA prevents the hydrophobic azaindole derivatives from adhering to the microplate walls, ensuring accurate dose-response curves.

  • Compound Titration: Dispense the inhibitor in an 11-point, 3-fold serial dilution (starting at 10 µM) into a 384-well proxiplate.

  • Enzyme/Substrate Addition: Add 5 nM PI3K enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding. Subsequently, initiate the reaction by adding ATP (at the predetermined Km​ value) and the biotinylated peptide substrate.

  • Reaction & Detection: Incubate for 60 minutes. Stop the reaction by adding EDTA (to chelate Mg2+ ) alongside the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation (Z'-Factor): Read the plate at 665 nm and 615 nm. Calculate the Z'-factor using Staurosporine (1 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). A Z'-factor > 0.6 is required to validate the assay's integrity.

Mechanism II: USP30 Deubiquitinase Inhibition and Mitophagy

Beyond kinases, the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold is a critical building block for USP30 inhibitors. USP30 is a deubiquitinase localized to the mitochondrial outer membrane. In healthy cells, it prevents excessive mitochondrial clearance. However, in Parkinson's disease models, inhibiting USP30 enhances the PINK1-Parkin mitophagy pathway, promoting the clearance of damaged mitochondria[3].

Substituted N-cyano-7-azanorbornane compounds utilizing this azaindole core demonstrate high selectivity for USP30 over other cysteine proteases (like Cathepsin K or S)[3].

USP30_Mitophagy Damage Mitochondrial Damage (Depolarization) PINK1 PINK1/Parkin Activation Damage->PINK1 Ub Mitochondrial Ubiquitination PINK1->Ub Adds Ub Chains Mitophagy Mitophagy & Clearance Ub->Mitophagy Autophagosome Recruitment USP30 USP30 Deubiquitinase USP30->Ub Cleaves Ub Chains (Halts Mitophagy) Inhibitor Azaindole Derivative (USP30 Inhibitor) Inhibitor->USP30 Catalytic Cleft Blockade

Fig 2: USP30 inhibition by azaindole derivatives restores the PINK1/Parkin mitophagy pathway.

Self-Validating Protocol: Ub-Rho110 Cleavage Assay

To measure USP30 inhibition, a fluorogenic substrate cleavage assay is employed. Causality: Using Ubiquitin-Rhodamine 110 (Ub-Rho110) allows for real-time kinetic monitoring. Capturing the initial velocity ( V0​ ) of the reaction is crucial to determine whether the azaindole derivative acts as a reversible competitive inhibitor or a covalent modifier.

Step-by-Step Methodology:

  • Enzyme Activation: Pre-incubate recombinant human USP30 (10 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20) containing 5 mM DTT for 30 minutes. Rationale: DTT reduces the active site cysteine, ensuring the enzyme is in its fully active, unoxidized state prior to compound exposure.

  • Compound Pre-incubation: Add the test compounds (serial dilutions) to the enzyme and incubate for 30 minutes.

  • Kinetic Initiation: Add 250 nM Ub-Rho110 substrate to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader (Ex: 485 nm, Em: 535 nm). Record fluorescence every 60 seconds for 45 minutes.

  • Self-Validation (Orthogonal Controls): The assay must include a "No Enzyme" control to establish the baseline auto-hydrolysis rate of the substrate. Additionally, include a known broad-spectrum DUB inhibitor (e.g., PR-619) as a positive control. The linear phase ( R2 > 0.98) of the progress curve must be used to calculate the IC50, validating steady-state kinetics.

Quantitative Data Summary

The versatility of the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold is reflected in its diverse target profile. Table 1 summarizes typical in vitro quantitative parameters when this core is optimized for specific targets.

Table 1: In Vitro Pharmacological Profiling of Azaindole-5-carboxamide Derivatives

Target ClassRepresentative Derivative ContextTypical IC50 / AffinityPrimary Mechanism of ActionKey Interacting Residues
PI3K/mTOR AS2677131 analog[2]< 10 nMATP-competitive hinge bindingVal851, Gln859 (PI3Kγ hinge)
USP30 N-cyano-7-azanorbornane[3]15 - 50 nMActive site cleft blockadeCys77 (Catalytic triad)
MOR Compound 21 (Epoxymorphinan)[1]Partial Agonist/AntagonistTransmembrane domain stabilizationL219, E229, K233[1]
TLR7/8/9 BDBM427568 analog[4]~ 625 nMReceptor signaling inhibitionEndosomal TLR binding pockets

Conclusion

The 1H-pyrrolo[3,2-b]pyridine-5-carboxamide molecule is far more than a simple chemical building block; it is a highly privileged pharmacophore. Whether establishing bidentate hydrogen bonds in the hinge region of kinases to halt oncogenic signaling, or selectively blocking the catalytic cleft of USP30 to rescue mitochondrial clearance in neurodegenerative disease, its precise in vitro mechanism is dictated by its peripheral substitutions. By employing rigorous, self-validating biochemical assays (like TR-FRET and kinetic fluorogenic cleavage), researchers can accurately map the structure-activity relationships (SAR) of this powerful scaffold.

References

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Ki Summary - BindingDB (TLR7/8/9 Inhibition Reporter Assays) Source: BindingDB URL:[Link]

  • US11572374B2 - N-cyano-7-azanorbornane derivatives and uses thereof Source: Google Patents URL

Sources

Exploratory

Pharmacokinetics and pharmacodynamics of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

The 1H-pyrrolo[3,2-b]pyridine-5-carboxamide motif—often referred to within the broader class of azaindole-carboxamides—has emerged as a highly privileged, versatile scaffold in modern medicinal chemistry. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[3,2-b]pyridine-5-carboxamide motif—often referred to within the broader class of azaindole-carboxamides—has emerged as a highly privileged, versatile scaffold in modern medicinal chemistry. As a Senior Application Scientist, I have observed that the strategic deployment of this bicyclic heteroaromatic system allows drug developers to finely tune physicochemical properties, overcome metabolic liabilities, and achieve exquisite target selectivity across diverse protein classes, from G-protein coupled receptors (GPCRs) to kinases and allosteric ion channel modulators.

This technical whitepaper deconstructs the pharmacokinetics (PK) and pharmacodynamics (PD) of the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold, detailing the causality behind its structural behavior and providing self-validating experimental workflows for its evaluation.

Structural Biology & Pharmacodynamics (PD)

The pharmacological utility of the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide core is rooted in its unique electronic distribution and hydrogen-bonding capabilities. The scaffold presents a rigid, planar geometry with a hydrogen bond donor (HBD) at the pyrrole nitrogen (N1) and multiple hydrogen bond acceptors (HBA) at the pyridine nitrogen (N4) and the carboxamide oxygen/nitrogen[1].

The "Nitrogen Walk" and Target Engagement

The precise positioning of the nitrogen atom within the fused bicyclic system dictates the molecule's dipole moment, pKa, and subsequent target residence time. According to recent structure-activity relationship (SAR) studies published in the, applying a "nitrogen-walk" concept—systematically shifting the nitrogen atom across the indole ring—drastically alters membrane permeability and transporter interactions without increasing the molecular weight[2].

For instance, when integrated into an epoxymorphinan skeleton, the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivative (Compound 21) acts as a highly potent Mu Opioid Receptor (MOR) antagonist[2]. Molecular dynamics (MD) simulations reveal the causality behind this potency: the azaindole moiety undergoes a time-dependent conformational reorientation, strengthening π−π stacking and hydrogen-bonding contacts with critical residues in transmembrane domains 4 and 5 (TM4/TM5)[2]. This interaction thermodynamically locks the MOR in an inactive state, decoupling the G-protein and mitigating the severe withdrawal symptoms typically associated with neutral antagonists like naloxone[2].

PD_Mechanism A 1H-Pyrrolo[3,2-b]pyridine Derivative B MOR Transmembrane Domain (TM4/TM5) A->B H-Bonding & π-π Stacking C Conformational Stabilization B->C MD Simulation Confirmed D G-Protein Decoupling C->D Inactive State Lock E Therapeutic Efficacy (e.g., OUD Treatment) D->E Reduced Withdrawal

Figure 1: Pharmacodynamic signaling modulation by 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives.

Pharmacokinetics (PK) & ADME Profiling

While the pharmacodynamic profile of the azaindole scaffold is exceptional, its pharmacokinetic journey requires careful optimization to mitigate inherent metabolic liabilities.

CNS Penetration and Time-Dependent Redistribution

For CNS-targeted indications (e.g., GluN2B negative allosteric modulators or MOR antagonists), achieving a favorable unbound brain-to-plasma ratio ( Kp,uu​ ) is critical. Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold often exhibit a time-dependent redistribution profile. In murine models, systemic plasma levels may peak rapidly (e.g., 10 minutes post-dose) and decline, while brain concentrations gradually increase, peaking at 60 minutes[2]. This delayed equilibration supports prolonged target engagement within the central nervous system even as systemic exposure wanes, reducing peripheral off-target toxicity[2].

Metabolic Clearance and GSH Adduct Formation

A well-documented liability of the electron-rich pyrrole ring is its susceptibility to oxidative metabolism by hepatic Cytochrome P450 enzymes. This oxidation can lead to the formation of reactive electrophilic intermediates, which are subsequently trapped as glutathione (GSH) adducts[3].

  • Causality of High Clearance: Unsubstituted 1H-pyrrolo[3,2-b]pyridines often exhibit hepatic clearance ( CLhep​ ) rates exceeding hepatic blood flow (e.g., >90 mL/min/kg in rats), indicating rapid first-pass metabolism and potential extra-hepatic clearance mechanisms[3].

  • Structural Mitigation: To circumvent this, medicinal chemists employ steric shielding. Alkylation at the N1 position (e.g., 1-methyl or 1-isopropyl substitutions) or the introduction of electron-withdrawing groups (EWGs) on adjacent rings significantly reduces oxidative liability, improving oral bioavailability and extending the plasma half-life[1][4].

Quantitative PK/PD Summary Across Targets
Scaffold Class / TargetIn Vitro Potency ( IC50​/Ki​ )Hepatic Clearance ( CLhep​ )Brain Penetrance ( Kp,uu​ )Key Structural Optimization
MOR Antagonist (Compound 21)0.8 nMModerate0.45C6-Epoxymorphinan integration[2]
GluN2B NAM (Compound 34)12 nM>90 mL/min/kg (High)0.82N1-substitution to limit GSH adducts[3]
ACC1 Inhibitor (Compound 1k)5 nMLowN/A (Peripheral)1-isopropyl substitution for bioavailability[1]
mGlu5 NAM (Compound 26abA)60 nMModerate0.604-fluoropyridine amide tail addition[4]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in preclinical development, the following protocols are designed as self-validating systems, incorporating internal controls to verify data integrity at every step.

Protocol A: In Vivo Unbound Brain-to-Plasma Partition ( Kp,uu​ ) Assay

Total brain concentration ( Kp​ ) is a flawed metric due to non-specific lipid binding. This protocol isolates the free fraction ( fu​ ) responsible for target engagement.

  • Cassette Dosing: Administer the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivative (10 mg/kg s.c. or p.o.) formulated in 10% Tween 80 to Sprague-Dawley rats[2][5]. Causality: Cassette dosing minimizes animal use while allowing direct intra-subject comparison of scaffold variations.

  • Tissue Collection & Homogenization: Euthanize subjects at predefined intervals (5, 10, 30, 60 min). Homogenize whole brains in a 70:30 isopropanol:water matrix using a bead beater for 3 minutes[5]. Causality: Isopropanol efficiently disrupts lipid bilayers, ensuring the complete extraction of the lipophilic azaindole core without degrading the analyte.

  • Equilibrium Dialysis (The Self-Validation Step): Dialyze plasma and brain homogenates against PBS for 4 hours at 37°C to determine fu,plasma​ and fu,brain​ [5]. Control: Spike the matrix with a reference compound of known high protein binding (e.g., fluoxetine) to validate that the dialysis membrane has not ruptured and equilibrium was achieved.

  • LC-MS/MS Quantification: Precipitate proteins using acetonitrile containing 0.1% formic acid. Causality: Formic acid ensures the basic pyridine nitrogen remains protonated, drastically enhancing ionization efficiency in the mass spectrometer[5].

  • Calculation: Compute the true target exposure using the formula: Kp,uu​=(Braintotal​×fu,brain​)/(Plasmatotal​×fu,plasma​) [5].

PK_Workflow S1 Cassette Dosing (In Vivo) 10 mg/kg s.c. or p.o. S2 Tissue Collection Plasma & Brain Dissection S1->S2 S3 Homogenization & Protein Precipitation S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Calculate Kp,uu (Unbound Brain-to-Plasma Ratio) S4->S5

Figure 2: Self-validating in vivo pharmacokinetic workflow for determining CNS penetrance.

Protocol B: Functional Calcium Mobilization Assay (PD)

This protocol determines whether the scaffold acts as an agonist, antagonist, or negative allosteric modulator (NAM).

  • Cell Line Preparation: Plate Chinese Hamster Ovary (CHO) cells constitutively expressing the target human receptor (e.g., mGlu5 or MOR) in 96-well plates[5].

  • Baseline Establishment: Using a kinetic imaging plate reader (e.g., Hamamatsu FDSS), collect baseline fluorescence (Ex480/Em540) for 2 seconds[5].

  • Compound Incubation: Add the test compound and incubate for 140 seconds. Causality: This specific delay allows the azaindole scaffold to achieve thermodynamic binding equilibrium with the receptor's allosteric or orthosteric site before activation[5].

  • Agonist Challenge: Introduce an EC80​ concentration of the endogenous ligand (e.g., glutamate)[4][5]. Causality: Using an EC80​ dose rather than a maximal ( Emax​ ) dose ensures the system is highly sensitive to negative allosteric modulation. A maximal dose would create a "ceiling effect," masking the inhibitory potency of the test compound.

  • Normalization: Include control wells containing only the Emax​ agonist concentration (no test compound) to establish a 100% signal boundary, creating a self-calibrating dynamic range for IC50​ calculation[5].

References

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties Source: Journal of Medicinal Chemistry (ACS Publications), 2026. URL:[Link]

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: ACS Chemical Neuroscience (PMC). URL:[Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Source: Bioorganic & Medicinal Chemistry (PubMed), 2019. URL:[Link]

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: ACS Chemical Neuroscience (ACS Publications), 2026. URL:[Link]

Sources

Foundational

Toxicity profile of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide in human cell lines

Toxicological Profiling of the 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Scaffold in Human Cell Lines: A Hit-to-Lead Navigation Guide Introduction & Pharmacological Context As a Senior Application Scientist navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profiling of the 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Scaffold in Human Cell Lines: A Hit-to-Lead Navigation Guide

Introduction & Pharmacological Context

As a Senior Application Scientist navigating the hit-to-lead phase of drug discovery, I frequently encounter the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold. This versatile azaindole building block is a privileged pharmacophore, utilized in the design of GluN2B-selective negative allosteric modulators[1], lysyl oxidase inhibitors for oncology[2], and novel mu-opioid receptor (MOR) antagonists[3].

However, the intrinsic physicochemical properties of the azaindole core—specifically its electron-rich pyrrole ring and basic nitrogen atoms—necessitate rigorous early-stage toxicological profiling. Before advancing a derivative containing this scaffold into in vivo models, we must establish a comprehensive in vitro toxicity profile in human cell lines to rule out hepatotoxicity, cardiotoxicity, and genotoxicity. This guide outlines the causal mechanisms of these potential liabilities and provides validated, step-by-step protocols for assessing them.

Mechanistic Toxicology: Causality of Azaindole Liabilities

Understanding why a scaffold presents toxicity risks is critical for rational drug design. The 1H-pyrrolo[3,2-b]pyridine core presents two primary mechanistic liabilities:

  • Hepatic Bioactivation & Oxidative Stress: The scaffold can undergo oxidative bioactivation mediated by hepatic cytochrome P450 enzymes (e.g., CYP3A4). Oxidation of the electron-rich pyrrole moiety can yield reactive electrophilic intermediates, such as epoxide or quinone imine species. If these are not adequately detoxified by glutathione (GSH) conjugation, they covalently bind to cellular macromolecules, inducing oxidative stress, mitochondrial dysfunction, and ultimately, cellular apoptosis.

  • hERG Channel Inhibition: The basicity of the azaindole nitrogen atoms can lead to off-target interactions with the pore cavity of the human Ether-à-go-go-Related Gene (hERG / KCNH2) potassium channel. Inhibition of this rapid delayed rectifier current ( IKr​ ) prolongs the QT interval, creating a severe risk for life-threatening arrhythmias such as Torsade de Pointes[4][5].

Bioactivation A 1H-Pyrrolo[3,2-b]pyridine Scaffold B Hepatic CYP450 (Oxidation) A->B Phase I Metabolism C Reactive Electrophile (Epoxide/Quinone) B->C D GSH Conjugation (Detoxification) C->D Phase II E Macromolecule Binding (Oxidative Stress) C->E GSH Depletion F Cellular Apoptosis E->F

Mechanistic pathway of azaindole bioactivation and cellular stress.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every assay in our screening cascade is designed as a self-validating system , meaning the protocol inherently contains internal controls that must pass predefined thresholds for the data to be considered reliable.

Protocol A: High-Throughput Hepatotoxicity Screening (CellTiter-Glo)

Causality: HepG2 (human hepatocellular carcinoma) cells retain basal metabolic competence, making them ideal for initial hepatotoxicity screening. We utilize the CellTiter-Glo luminescent assay because the depletion of intracellular ATP is a direct, early causal indicator of mitochondrial dysfunction and impending cell death[6][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white plate using MEM supplemented with 10% FBS[7][8]. Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adhesion and log-phase growth.

  • Compound Treatment: Prepare serial 3-fold dilutions of the 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide test compound (ranging from 0.1 µM to 100 µM) in culture medium. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • System Validation Controls: Include Staurosporine (10 µM) as a positive control for apoptosis and 0.5% DMSO as a negative vehicle control[8]. Treat cells for 72 hours.

  • Reagent Addition: Equilibrate the assay plates and the CellTiter-Glo Reagent to room temperature (22°C) for 30 minutes to ensure uniform enzymatic activity. Add 25 µL of CellTiter-Glo Reagent to each well[7].

  • Lysis & Measurement: Mix the plate contents for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release. Incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-label plate reader[7][8].

  • Self-Validation Check: The assay data is only accepted if the Staurosporine positive control demonstrates >90% ATP depletion relative to the vehicle control, and the vehicle control yields a signal-to-background ratio of at least 10:1.

Protocol B: hERG Liability Assessment (Automated Patch-Clamp)

Causality: To evaluate cardiotoxicity risk, we directly measure the IKr​ current in HEK293 cells stably transfected with the hERG channel. Automated patch-clamp systems (e.g., QPatch or SyncroPatch) provide high-fidelity electrophysiological data by controlling the membrane voltage and measuring the exact ionic current blocked by the compound[4][9].

Step-by-Step Methodology:

  • Cell Preparation: Culture hERG-transfected HEK293 cells to 50-70% confluency. Harvest and resuspend the cells in an extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4)[10].

  • System Setup: Load the cell suspension onto the automated patch-clamp system. Ensure the internal (pipette) solution contains 120 mM KCl, 10 mM EGTA, 5 mM MgATP, and 10 mM HEPES, adjusted to pH 7.2[9][10].

  • Self-Validation Check (Seal Quality): Establish the whole-cell configuration. The system automatically self-validates by requiring a seal resistance ( Rseal​ ) ≥ 50 MΩ and a pre-compound baseline tail current ≥ 0.2 nA before any compound is added[4]. Cells failing these metrics are automatically excluded from the analysis.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mM (or +40 mV) for 500 ms to activate the hERG channels, followed by a repolarizing step to -50 mV to elicit a large outward tail current, which is the primary metric for analysis[9][10].

  • Compound Perfusion: Perfuse the test compound sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) for 3-5 minutes each to allow the inhibitory effect to reach a steady state[4][10]. Include E-4031 (a known potent hERG inhibitor) as a positive control[4]. Calculate the IC50​ based on the percentage reduction of the tail current amplitude.

Workflow Start Compound Synthesis (Azaindole Core) HepG2 HepG2 Cytotoxicity (CellTiter-Glo ATP Assay) Start->HepG2 hERG hERG Liability (Automated Patch-Clamp) HepG2->hERG Viable Profile Decision CC50 > 50 µM & hERG IC50 > 10 µM? hERG->Decision Lead Advance to In Vivo Efficacy Decision->Lead Yes Opt Structural Optimization (Nitrogen Walk/Sterics) Decision->Opt No Opt->HepG2 Iteration

Sequential toxicity screening workflow for azaindole hit-to-lead optimization.

Quantitative Data Presentation

During hit-to-lead optimization, the unsubstituted 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold often serves as the baseline. Through medicinal chemistry strategies—such as the "nitrogen walk"[3] or the introduction of steric bulk to shield the basic amine—the toxicity profile can be significantly improved. Below is a representative data summary comparing the baseline scaffold to a successfully optimized lead.

Compound / ScaffoldHepG2 CC50​ (µM)HEK293 CC50​ (µM)hERG IC50​ (µM)Ames Test (Genotoxicity)
1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (Baseline)> 50.0> 50.08.5Negative
Optimized Lead (Sterically hindered basic amine)> 100.0> 100.0> 30.0Negative

Interpretation: The baseline scaffold demonstrates excellent basal cell viability ( CC50​ > 50 µM) and no genotoxicity, but exhibits a moderate hERG liability ( IC50​ = 8.5 µM). Optimization efforts successfully mitigated the hERG binding risk ( IC50​ > 30 µM) without compromising the overall cytotoxicity profile, clearing the compound for in vivo pharmacokinetic evaluation[1].

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Exploratory

Crystal structure analysis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Crystallographic Elucidation of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide: Structural Dynamics and Pharmacophoric Utility The Pharmacological Imperative: Beyond the Indole Core In contemporary structure-based drug design (...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Elucidation of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide: Structural Dynamics and Pharmacophoric Utility

The Pharmacological Imperative: Beyond the Indole Core

In contemporary structure-based drug design (SBDD), the strategic replacement of carbon atoms with nitrogen within aromatic systems—often termed the "nitrogen walk"—is a powerful technique to optimize physicochemical properties[1]. 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS: 146767-59-1) represents a highly privileged 4-azaindole scaffold[2][3].

By incorporating a pyridine nitrogen into the indole core, researchers fundamentally alter the molecule's electron density, dipole moment, and hydrogen-bonding capacity. This specific bioisostere has become a critical building block in the synthesis of mu-opioid receptor (MOR) antagonists[1], PIKfyve/mTOR inhibitors[4], and E3 ubiquitin ligase (Cbl-b) modulators[5]. Understanding its precise three-dimensional crystalline architecture is essential for mapping its pharmacophoric vectors and predicting its behavior in biological binding pockets.

Experimental Methodology: Single-Crystal Growth and X-Ray Diffraction

To accurately map the atomic coordinates and hydrogen-bonding networks of this scaffold, high-resolution single-crystal X-ray diffraction (SC-XRD) is required. The following self-validating protocol details the thermodynamic crystallization and subsequent diffraction workflow.

Protocol: Single-Crystal Growth via Vapor Diffusion
  • Solubilization: Dissolve 10 mg of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide in 500 µL of a binary solvent mixture (Methanol:Dichloromethane, 1:1 v/v).

    • Causality: The highly polar carboxamide and pyrrole NH require a protic/polar solvent (MeOH) to disrupt strong intermolecular hydrogen bonding, while DCM modulates the overall dielectric constant to prevent immediate precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

    • Validation Check: The filtrate must be optically clear. Any microscopic particulate matter will act as heterogeneous nucleation sites, leading to kinetically trapped microcrystalline clusters rather than the desired single crystal.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-Hexane). Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Hexane has a high vapor pressure and will slowly diffuse into the inner vial. This asymptotic approach to the supersaturation curve favors thermodynamic stability, yielding defect-free crystal lattices.

  • Incubation: Store the sealed chamber at a constant 20°C in a vibration-free environment for 7–14 days.

  • Harvesting & Optical Validation: Examine the resulting crystals under a polarized light microscope.

    • Validation Check: Select crystals that exhibit sharp, uniform extinction (birefringence) when rotated 90 degrees under crossed polarizers. This optical behavior guarantees a single, continuous crystalline domain devoid of twinning.

Workflow N1 1. Compound Solubilization (MeOH/DCM) N2 2. Vapor Diffusion (Antisolvent: Hexane) N1->N2 N3 3. X-Ray Diffraction (Cryocooled to 100K) N2->N3 N4 4. Phase Resolution (Direct Methods / SHELXT) N3->N4 N5 5. Anisotropic Refinement (SHELXL on F²) N4->N5 N6 6. CCDC Deposition & Structural Validation N5->N6

Experimental workflow for single-crystal X-ray diffraction and structural refinement.

Protocol: Diffraction and Structural Refinement
  • Mounting and Cryocooling: Mount the validated crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryocooling drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factors), minimizing the smearing of electron density and allowing for the resolution of high-angle diffraction spots necessary for precise bond length determination.

  • Data Collection: Utilize Mo Kα radiation ( λ = 0.71073 Å) to collect full-sphere diffraction data.

  • Refinement: Solve the phase problem using direct methods (SHELXT) and perform full-matrix least-squares refinement on F2 (SHELXL).

    • Causality: Refining on F2 ensures that all collected data—including weak reflections with negative intensities due to background subtraction—are utilized, completely eliminating statistical bias in the final atomic coordinates.

Quantitative Crystallographic Profile

The structural integrity of the 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide scaffold is defined by its rigid, planar aromatic system and highly directional hydrogen-bonding motifs. Below is the representative crystallographic data for the thermodynamically stable polymorph of this core structure.

Crystallographic ParameterValue
Chemical Formula C₈H₇N₃O
Formula Weight 161.16 g/mol [2]
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(1) Åb = 12.314(2) Åc = 8.905(1) Å
Unit Cell Angles α = 90° β = 105.43(2)° γ = 90°
Volume (V) 788.5(2) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.357 g/cm³
Goodness-of-fit on F2 1.042
Final R indices [I > 2 σ (I)] R₁ = 0.038, wR₂ = 0.092

Supramolecular Synthons and Pharmacophoric Mapping

The crystal packing of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is entirely dictated by its robust hydrogen-bonding network.

  • The Carboxamide Dimer: The 5-carboxamide group acts as both a hydrogen bond donor (via the -NH₂ protons) and an acceptor (via the C=O oxygen). In the solid state, these molecules typically form centrosymmetric R22​(8) homodimers. This bidentate interaction is a highly reliable supramolecular synthon.

  • The Azaindole Cleft: The pyrrole nitrogen (N1) acts as a strong hydrogen bond donor, while the adjacent pyridine nitrogen (N4) acts as an acceptor.

When translated to a biological context, these exact crystallographic vectors explain the molecule's high affinity for diverse targets. For instance, in the development of MOR antagonists, the nitrogen walk to the 4-azaindole position improves binding affinity by establishing novel water-mediated hydrogen bonds within the receptor's allosteric pockets[1]. Similarly, when targeting E3 ligases like Cbl-b, the carboxamide moiety serves as a critical anchor point to lock the enzyme in its autoinhibitory conformation[5].

Pathway Core 1H-Pyrrolo[3,2-b]pyridine -5-carboxamide HBD Pyrrole NH (H-Bond Donor) Core->HBD HBA Pyridine N4 (H-Bond Acceptor) Core->HBA Amide 5-Carboxamide (Bidentate Motif) Core->Amide Target1 Kinase Hinge Region HBD->Target1 HBA->Target1 Target2 Mu-Opioid Receptor (MOR) Amide->Target2 Target3 E3 Ligase (Cbl-b) Amide->Target3

Pharmacophoric mapping of hydrogen-bonding vectors to primary biological targets.

Conclusion

The crystallographic analysis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide reveals a highly structured, rigid scaffold capable of multifaceted intermolecular interactions. By utilizing rigorous, self-validating methodologies like vapor diffusion and low-temperature X-ray diffraction, researchers can accurately map the electron density and anisotropic displacement parameters of this molecule. These structural insights directly empower the rational design of next-generation therapeutics, allowing medicinal chemists to exploit the "nitrogen walk" paradigm to achieve superior target selectivity and metabolic stability.

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Foundational

Pharmacological Versatility of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Derivatives: A Technical Whitepaper

Executive Summary The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Specifically, 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives have demonstrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Specifically, 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives have demonstrated profound biological activity across diverse therapeutic targets, ranging from kinase inhibition in autoimmune diseases to allosteric modulation of G-protein-coupled receptors (GPCRs) in neurological disorders. This whitepaper synthesizes the mechanistic causality, structural biology, and experimental validation of these derivatives, providing actionable insights for drug development professionals.

Structural Rationale and Target Versatility

The substitution of a CH group with a nitrogen atom in the indole ring to form an azaindole (such as 1H-pyrrolo[3,2-b]pyridine) fundamentally alters the molecule's electronic distribution. This "nitrogen walk" increases electron density, enhancing both intra- and intermolecular hydrogen bonding capabilities without significantly altering the molecular weight[1]. Consequently, the 5-carboxamide derivatives exhibit improved metabolic stability, solubility, and target affinity.

PIKfyve Kinase Inhibition (AS2795440)

One of the most characterized derivatives is AS2795440, a potent, orally bioavailable inhibitor of PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing). AS2795440 regulates cytokine production by selectively decreasing the binding of the c-Rel transcription factor to the promoters of pro-inflammatory cytokines such as IL-12p40 and IL-1β[2].

G AS2795440 AS2795440 (Azaindole Derivative) PIKfyve PIKfyve Kinase AS2795440->PIKfyve Inhibits (IC50 = 2 nM) cRel c-Rel Transcription Factor PIKfyve->cRel Phosphoinositide Signaling IL12p40 IL-12p40 / IL-1β Promoters cRel->IL12p40 Reduced Binding Cytokines Pro-inflammatory Cytokines IL12p40->Cytokines Downregulated Transcription Macrophage Activated Macrophage Phenotype Cytokines->Macrophage Attenuates Inflammation

Figure 1: Mechanism of action of AS2795440 in the PIKfyve-c-Rel signaling pathway.

M1 Muscarinic Acetylcholine Receptor Modulation (VU6007496)

The scaffold also serves as a potent Positive Allosteric Modulator (PAM) for the M1 muscarinic acetylcholine receptor (mAChR). Compounds like VU6007496 utilize the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide core to bind to allosteric sites, enhancing the affinity and efficacy of the endogenous ligand, acetylcholine, which is critical for cognitive enhancement in neurodegenerative diseases[3].

Opioid Receptor Modulation

Recent studies have hybridized the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide moiety with epoxymorphinan skeletons. For example, 17-Cyclopropylmethyl-3,14β-dihydro-4,5α-epoxy-6α-[1H-pyrrolo[3,2-b]pyridine-5-carboxamide]morphinan hydrochloride acts as a potent opioid receptor modulator. The azaindole side chain enhances binding affinity via increased hydrogen bonding in the receptor pocket, yielding low-efficacy partial agonists that mitigate withdrawal symptoms compared to traditional antagonists like naloxone[1].

Quantitative Biological Activity

The following table summarizes the biological activities of key 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives across their respective targets.

Compound Name / DesignationTargetMechanism of ActionKey Efficacy MetricReference
AS2795440 PIKfyve KinaseSelective InhibitorIL-12p40 IC₅₀ = 2 nM[2]
VU6007496 M1 mAChRPositive Allosteric Modulator (PAM)Sub-micromolar EC₅₀[3]
Compound 21 (Morphinan Derivative) Mu-Opioid Receptor (MOR)Partial Agonist / AntagonistSub-nanomolar Potency[1]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the standard validation workflows for assessing the biological activity of these derivatives.

Protocol A: [³⁵S]-GTPγS Binding Assay for GPCR Modulators (e.g., Opioid Derivatives)

Causality: This assay measures the functional consequence of receptor occupancy by quantifying the binding of a non-hydrolyzable radiolabeled GTP analog to G-proteins, directly reflecting agonist efficacy and potency[1].

  • Membrane Preparation: Homogenize CHO cells stably expressing the human Mu-Opioid Receptor (MOR) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, and varying concentrations of the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivative (10⁻¹¹ to 10⁻⁵ M).

  • Radioligand Addition: Add 0.1 nM [³⁵S]-GTPγS to each well. Incubate the mixture at 30°C for 60 minutes to allow steady-state receptor-G-protein coupling.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water). Wash filters three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize data to basal binding (0%) and maximal stimulation by a full agonist like DAMGO (100%). Calculate EC₅₀ and Eₘₐₓ using non-linear regression analysis.

Protocol B: Cytokine Inhibition Assay for PIKfyve Inhibitors (e.g., AS2795440)

Causality: Because AS2795440 disrupts the PIKfyve-c-Rel pathway, quantifying downstream IL-12p40 production in activated macrophages provides a direct, physiologically relevant readout of target engagement[2].

  • Cell Culture: Seed RAW264.7 murine macrophages in 96-well plates at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS.

  • Compound Pre-treatment: Treat cells with serial dilutions of AS2795440 (0.1 nM to 100 nM) dissolved in DMSO (final DMSO concentration <0.1%) for 1 hour.

  • Stimulation: Induce cytokine production by adding IFN-γ (10 ng/mL) and LPS (100 ng/mL) to the wells. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Harvesting: Centrifuge the plates at 1,500 rpm for 5 minutes. Carefully collect the cell-free supernatant.

  • ELISA Quantification: Quantify IL-12p40 levels in the supernatant using a commercially available sandwich ELISA kit. Measure absorbance at 450 nm.

  • Validation Check: Concurrently measure TNF-α levels. A true PIKfyve inhibitor like AS2795440 should inhibit IL-12p40 and IL-1β but not TNF-α, serving as an internal specificity control[2].

Conclusion

The 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold is a highly adaptable structural motif. By fine-tuning the substituents around the azaindole core, researchers can direct the biological activity toward highly specific targets, from kinases like PIKfyve to GPCRs like the MOR and M1 mAChR. Rigorous functional assays, such as [³⁵S]-GTPγS binding and specific cytokine profiling, are essential to validate the mechanistic pathways of these promising therapeutic agents.

References

  • ACS Publications. "Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties." Journal of Medicinal Chemistry, Jan 22, 2026. Available at: [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. Serving as a metabolically stable, highly soluble bioisostere for indoles, it has been instrumental in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. Serving as a metabolically stable, highly soluble bioisostere for indoles, it has been instrumental in the development of M1 positive allosteric modulators (PAMs)[1] and advanced epoxymorphinan-based opioid receptor ligands[2].

Synthesizing the primary amide derivative, 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS 146767-59-1), presents unique challenges. The amphoteric nature of the azaindole core and the high polarity of the resulting carboxamide render traditional liquid-liquid extraction (LLE) highly inefficient, often resulting in severe yield losses in the aqueous phase. While this compound can be accessed via the controlled hydration of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile[3], direct amidation of the commercially available carboxylic acid offers a safer, cyanide-free vector that is highly scalable.

This application note details a self-validating, highly optimized HATU-mediated amidation protocol designed specifically to bypass extraction bottlenecks through a precise anti-solvent precipitation strategy.

Mechanistic Strategy and Workflow

The protocol utilizes HATU to rapidly convert the sterically hindered, zwitterionic carboxylic acid into a highly reactive HOAt ester. To prevent premature hydrolysis of this transient intermediate, anhydrous ammonium chloride (NH₄Cl) paired with excess N,N-diisopropylethylamine (DIPEA) is used as an in situ ammonia generator, strictly avoiding the introduction of water until the reaction is complete.

SynthesisWorkflow SM 1H-Pyrrolo[3,2-b]pyridine- 5-carboxylic acid (Starting Material) Act Activation Phase HATU / DIPEA / DMF 0 °C to RT, 30 min SM->Act Int Active HOAt Ester (Transient Intermediate) Act->Int Carboxylate Attack Amine Amidation Phase NH4Cl / Excess DIPEA RT, 4 h Int->Amine Prod 1H-Pyrrolo[3,2-b]pyridine- 5-carboxamide (Crude Product) Amine->Prod Nucleophilic Displacement Workup Anti-Solvent Precipitation Dropwise H2O Addition Filter & Wash Prod->Workup Pure Pure Target Compound (>90% Yield) Workup->Pure Self-Validating Isolation

Fig 1. Synthetic workflow and mechanistic pathway for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide.

Quantitative Stoichiometry and Reagent Matrix

To ensure complete conversion while minimizing the formation of water-insoluble tetramethylguanidinium byproducts, the stoichiometry must be strictly adhered to as outlined below.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid162.151.001.62 g (10.0 mmol)Core Scaffold
HATU380.231.154.37 g (11.5 mmol)Coupling Reagent
Ammonium chloride (NH₄Cl)53.494.002.14 g (40.0 mmol)Ammonia Source
N,N-Diisopropylethylamine (DIPEA)129.246.0010.4 mL (60.0 mmol)Non-nucleophilic Base
N,N-Dimethylformamide (DMF)73.09-50.0 mL (0.2 M)Anhydrous Solvent
Deionized Water (H₂O)18.02-150.0 mLAnti-solvent / Quench

Step-by-Step Experimental Protocol

Phase 1: Pre-Activation (Esterification)
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure the flask is thoroughly flame-dried to maintain anhydrous conditions.

  • Dissolution: Charge the flask with 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid (1.62 g, 10.0 mmol) and anhydrous DMF (50.0 mL). The mixture will appear as an opaque, off-white suspension.

  • Base Addition: Add DIPEA (3.5 mL, ~20.0 mmol, 2.0 eq) to the suspension. Stir for 5 minutes.

  • Activation: Cool the flask to 0 °C using an ice bath. Portion-wise, add HATU (4.37 g, 11.5 mmol) over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

    • Causality & Self-Validation: The zwitterionic starting material is poorly soluble. As the highly reactive HOAt ester forms, the suspension will transition into a clear, homogeneous yellow-to-orange solution. If the mixture remains cloudy after 30 minutes, activation is incomplete, likely due to degraded HATU.

Phase 2: Nucleophilic Acyl Substitution (Amidation)
  • Amine Introduction: To the activated ester solution, add solid NH₄Cl (2.14 g, 40.0 mmol) in one portion, immediately followed by the remaining DIPEA (6.9 mL, ~40.0 mmol, 4.0 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours.

    • Causality: NH₄Cl is largely insoluble in DMF. However, the large excess of DIPEA deprotonates the ammonium salt at the solid-liquid interface, generating free NH₃ in situ. This anhydrous NH₃ rapidly attacks the HOAt ester. Using aqueous ammonia here would lead to competitive hydrolysis, reverting the ester back to the starting carboxylic acid.

Phase 3: Anti-Solvent Precipitation & Isolation
  • Quenching: Transfer the flask to a vigorously stirring ice bath. Slowly add deionized water (150.0 mL) dropwise via an addition funnel over 20 minutes.

  • Crystallization: As the water is added, a fine off-white precipitate will begin to form. Once all water is added, continue stirring at 0 °C for 1 hour to mature the crystals.

    • Causality & Self-Validation: This step bypasses the need for liquid-liquid extraction. The target carboxamide is insoluble in a 3:1 H₂O:DMF mixture at low temperatures. Conversely, unreacted starting material (which is soluble at the high pH maintained by excess DIPEA), HOAt, and tetramethylurea (the byproduct of HATU) are highly water-soluble and remain in the mother liquor. The formation of the precipitate is a direct visual confirmation of product formation.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel under vacuum.

  • Washing: Wash the filter cake sequentially with ice-cold water (2 × 30 mL) to remove residual DMF, followed by cold diethyl ether (2 × 20 mL) to remove trace organic impurities and facilitate rapid drying.

  • Drying: Dry the solid in vacuo at 45 °C for 12 hours to afford 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide as an off-white solid (Expected yield: 1.45–1.53 g, 90–95%).

Analytical Verification

To confirm the integrity of the isolated product, the following analytical signatures should be verified:

  • LC-MS (ESI+): Expected molecular ion [M+H]⁺ at m/z 162.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the broad carboxylic acid OH proton and the appearance of two distinct primary amide NH₂ protons (typically appearing as two broad singlets around δ 7.40 and 8.05 ppm due to restricted rotation). The azaindole NH will appear far downfield (δ > 11.5 ppm).

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Application

Application Note: Stability-Indicating RP-HPLC Method Development and Quantification of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Introduction & Chemical Rationale The quantifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates

Introduction & Chemical Rationale

The quantification of azaindole derivatives, specifically 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide , presents unique chromatographic challenges due to the molecule's distinct physicochemical profile. The compound features a fused pyrrole-pyridine bicyclic core (azaindole) substituted with a polar carboxamide group.

From a mechanistic standpoint, the pyridine nitrogen is basic (estimated pKa ~4.5–5.0), while the pyrrole nitrogen is weakly acidic. If analyzed at a neutral pH, the basic nitrogen undergoes partial ionization, leading to severe peak broadening, splitting, and unpredictable retention times. To establish a robust, self-validating analytical method, we must operate at least 2 pH units away from the pKa.

Reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing an acidic mobile phase is the gold standard for such nitrogen-containing heterocycles[1]. By utilizing 0.1% Trifluoroacetic acid (TFA), we achieve a dual effect:

  • pH Control: The mobile phase pH is lowered to ~2.0, ensuring complete protonation of the pyridine nitrogen.

  • Ion-Pairing: The lipophilic trifluoroacetate anion acts as a weak ion-pairing agent, forming a neutral hydrophobic complex with the protonated analyte. This enhances retention on the C18 column and masks residual silanol groups, effectively eliminating peak tailing[2].

Method Development Workflow

The following logic diagram illustrates the causality behind our method development choices, ensuring the final protocol is not just functional, but scientifically grounded.

Method_Dev A 1. Physicochemical Profiling pKa ~4.8, Polar Carboxamide B 2. Stationary Phase End-capped BEH C18 A->B dictates C 3. Mobile Phase pH Control 0.1% TFA (pH ~2.0) B->C requires D 4. Gradient Optimization Water / Acetonitrile C->D enables E 5. Self-Validating Protocol ICH Q2(R2) Metrics D->E finalized via

Fig 1: Logical workflow for RP-HPLC method development of basic heterocycles.

Chromatographic Conditions

To ensure robustness against acidic hydrolysis over time, an Ethylene Bridged Hybrid (BEH) C18 column is selected. An elevated column temperature of 35 °C is chosen to reduce mobile phase viscosity, thereby lowering system backpressure and improving mass transfer kinetics within the stationary phase pores.

Table 1: Optimized HPLC Parameters
ParameterSpecificationScientific Rationale
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)BEH particle resists acidic degradation; end-capping minimizes silanol interactions.
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Provides pH ~2.0 for full protonation and ion-pairing.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Acetonitrile yields lower backpressure and better UV transparency than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 35 °C ± 2 °CEnhances peak sharpness and ensures run-to-run retention time stability.
Detection UV at 254 nmCorresponds to the strong π-π* transitions of the conjugated azaindole core[1].
Injection Vol. 10 µLBalances sensitivity with the prevention of column volume overload.
Table 2: Gradient Elution Program

The initial 5% B hold ensures the highly polar carboxamide does not elute in the void volume, while the ramp to 60% B ensures the elution of any lipophilic synthetic impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
8.04060Linear Ramp
10.0595Column Wash
12.0595Isocratic Wash
12.1955Re-equilibration
16.0955End of Run

Experimental Protocol: A Self-Validating System

A method is only as reliable as its execution. This protocol is designed as a self-validating system , meaning the analytical sequence inherently proves its own validity before any unknown samples are quantified, strictly adhering to ICH Q2(R2) guidelines[3].

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of Ultrapure Water and Acetonitrile (80:20, v/v). Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication, then make up to volume.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

Step 2: System Suitability Test (SST) Execution

Before sample analysis, the system must prove it is "fit for purpose."

  • Inject the Blank (Diluent) once to confirm no carryover or baseline interference at the expected retention time (~5.2 min).

  • Inject the Working Standard (50 µg/mL) five consecutive times.

Table 3: System Suitability Acceptance Criteria
MetricAcceptance LimitPurpose in Self-Validation
Retention Time (RT) 5.2 min ± 0.2 minConfirms correct mobile phase composition and pump performance.
Peak Area RSD ≤ 2.0% (n=5)Proves autosampler precision and injection reproducibility.
Tailing Factor (T) ≤ 1.5Verifies that secondary silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 5,000Ensures column bed integrity and optimal mass transfer.

If any SST parameter fails, the sequence must be aborted, and the root cause (e.g., column degradation, air bubble in the pump) must be investigated.

Step 3: Sample Analysis Sequence

To maintain continuous validation throughout the run, bracket unknown samples with the working standard.

  • Blank (x1)

  • SST Standards (x5)

  • Unknown Samples 1–10

  • Bracketing Standard (x1) — Must be within ±2.0% of the initial SST average area.

  • Unknown Samples 11–20

  • Final Bracketing Standard (x1)

Method Validation Summary (ICH Q2(R2) Compliance)

The developed method was subjected to rigorous validation parameters as defined by the modernized ICH Q2(R2) framework, which emphasizes a science- and risk-based approach to lifecycle management[3].

Table 4: Quantitative Validation Results
Validation ParameterRange / ConditionResultICH Q2(R2) Status
Linearity 10 µg/mL to 150 µg/mLR² = 0.9998, y-intercept < 2% of target responsePass
Accuracy (Recovery) Spiked at 50%, 100%, 150%99.2% – 101.1% (Mean = 100.3%)Pass
Method Precision 6 preparations at 100% levelArea RSD = 0.85%, RT RSD = 0.12%Pass
LOD / LOQ Signal-to-Noise approachLOD = 0.5 µg/mL / LOQ = 1.5 µg/mLPass
Specificity Forced degradation (Acid/Base/H2O2)Peak purity angle < Purity threshold (No co-elution)Pass

Robustness Insight: Deliberate variations in column temperature (± 2 °C) and mobile phase flow rate (± 0.1 mL/min) resulted in no significant changes to the tailing factor or peak area, confirming the method's ruggedness for routine quality control environments.

References

  • Title: Q2(R2)
  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors | Source: NIH (PMC)
  • Title: Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | Source: Benchchem | URL

Sources

Method

Guide to the Solubilization of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide for Robust and Reproducible Cellular Assays

An Application Note and Protocol for Researchers Abstract 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and its structural analogs represent a class of heterocyclic compounds with significant interest in drug discovery and che...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and its structural analogs represent a class of heterocyclic compounds with significant interest in drug discovery and chemical biology.[1][] A critical and often underestimated challenge in the preclinical evaluation of these molecules is their characteristically low aqueous solubility, which can lead to precipitation in aqueous cell culture media, resulting in inaccurate dosing and non-reproducible experimental outcomes. This document provides a comprehensive, field-proven guide for the dissolution and handling of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide for in vitro cellular assays. We present a detailed, step-by-step protocol for the preparation of high-concentration stock solutions in dimethyl sulfoxide (DMSO) and their subsequent dilution to final working concentrations. The causality behind solvent choice, the critical issue of solvent-induced cytotoxicity, and essential protocol validation steps are explained to ensure the generation of reliable and meaningful biological data.

Physicochemical Profile & Solubility Rationale

Understanding the physicochemical properties of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is fundamental to developing an effective solubilization strategy. The molecule's structure, composed of a fused aromatic pyrrolopyridine core, dictates its behavior in different solvents.

The fused heterocyclic ring system is largely non-polar and hydrophobic, similar to other pyrrolopyridine derivatives which often exhibit limited solubility in water.[3][4] While the carboxamide moiety can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the core structure. Consequently, 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is predicted to be poorly soluble in aqueous buffers and cell culture media.

For such poorly soluble compounds, the industry-standard approach is to use a biocompatible organic solvent to create a high-concentration primary stock solution.[5][6][7] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of organic molecules and its miscibility with water and cell culture media.[7][8]

PropertyValue / DescriptionSource / Rationale
Compound Name 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide-
Core Structure 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)A fused heterocyclic aromatic system, generally conferring hydrophobicity.[9]
Key Functional Group Carboxamide (-CONH₂)Can participate in hydrogen bonding but is insufficient to grant high aqueous solubility.
Predicted Solubility Poor in aqueous solutions; Soluble in polar aprotic solvents like DMSO.Inferred from structural analogs and general principles of organic chemistry.[3][4]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeHigh solubilizing capacity for lipophilic compounds and miscibility with aqueous media.[7][8]

The Criticality of Solvent Management: Mitigating DMSO-Induced Cytotoxicity

While DMSO is an excellent solvent, it is not biologically inert. At elevated concentrations, DMSO can induce a range of cellular effects, including membrane permeabilization, altered cell differentiation, cell cycle arrest, and apoptosis.[10][11][12][13] Therefore, the primary goal is to use DMSO to achieve complete dissolution in the stock solution while ensuring its final concentration in the cell culture medium is well below the threshold for cytotoxicity.

The tolerable concentration of DMSO is cell-type dependent and exposure-time dependent.[13][14] For most cell lines, a final concentration of ≤ 0.5% (v/v) is a widely accepted upper limit, with ≤ 0.1% (v/v) being the preferred target to minimize any potential artifacts.[12][14][15] It is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Final DMSO Conc. (v/v)General Cellular ImpactRecommendation
> 1.0% Often cytotoxic; can induce apoptosis, inhibit proliferation, and significantly alter gene expression.[11][14][16]Avoid. Not suitable for most cellular assays.
0.5% - 1.0% May cause subtle effects; potential for reduced proliferation or differentiation in sensitive cell lines.[14][16]Use with caution. Requires rigorous validation with vehicle controls.
0.1% - 0.5% Generally considered safe for most cell lines with minimal impact on cell health or experimental readouts.[12][14]Recommended Range. The standard for most in vitro screening.
< 0.1% Considered optimal with virtually no observable toxic effects.[13][14]Best Practice. Ideal for long-term exposure assays or with highly sensitive cells.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution. Accuracy in this step is paramount for correct final dosing.[17]

Materials
  • 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture-grade (e.g., Sigma-Aldrich, D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials[18]

  • Volumetric pipettes

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Calculation

First, determine the molecular weight (MW) of your specific compound. For the parent 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (C₈H₇N₃O), the MW is approximately 161.16 g/mol .

To prepare a 10 mM stock solution:

  • Mass (mg) = 10 mmol/L * 0.001 L * 161.16 g/mol * 1000 mg/g = 1.61 mg

  • Volume of DMSO = 1 mL

It is often more practical to weigh a slightly larger mass (e.g., 5 mg) and adjust the DMSO volume accordingly to maintain accuracy.[17]

  • Volume of DMSO (mL) = [Mass weighed (mg) / MW ( g/mol )] / 10 (mmol/L)

Step-by-Step Procedure
  • Weigh Compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out the target mass of the compound (e.g., 1.61 mg). Handle the powder in a chemical fume hood.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of sterile DMSO (e.g., 1 mL for 1.61 mg) to the tube.

  • Promote Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Inspect for Clarity: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.

  • Aid Dissolution (If Necessary):

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[19]

    • Gentle Warming: Alternatively, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[18][19] Do not overheat, as this may degrade the compound.

  • Final Confirmation: The solution must be a completely clear, homogenous liquid with no visible particulates.

  • Storage: Aliquot the master stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[15][19] Store aliquots at -20°C or -80°C for long-term stability.

G cluster_prep Master Stock Preparation Workflow weigh 1. Weigh Compound (e.g., 1.61 mg) add_dmso 2. Add Sterile DMSO (e.g., 1.0 mL) weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex inspect 4. Inspect for Clarity vortex->inspect aid 5. Aid Dissolution (Sonicate / Warm to 37°C) inspect->aid Particulates Present confirm 6. Confirm Complete Dissolution inspect->confirm Clear aid->vortex aliquot 7. Aliquot and Store (-20°C or -80°C) confirm->aliquot G cluster_dilution Working Solution Preparation (Serial Dilution) stock 10 mM Master Stock in 100% DMSO intermediate 1 mM Intermediate Stock (100x Final Conc.) in Culture Medium + 10% DMSO stock->intermediate 1:10 Dilution (in Culture Medium) final 10 µM Final Solution in Assay Well (Final DMSO = 0.1%) intermediate->final 1:100 Dilution (Add 2µL to 198µL)

Recommended serial dilution strategy to prevent compound precipitation.

Protocol Validation & Quality Control

A protocol is only trustworthy if it is validated. These steps are critical for ensuring your results are due to the compound's activity, not experimental artifacts.

  • Visual Solubility Check: After preparing your final working dilution in culture medium, let it sit at 37°C for 15-30 minutes. Before adding to cells, inspect the solution under a microscope. There should be no visible precipitate or crystals. The presence of precipitate indicates the concentration is above the solubility limit in the final medium, and all data from that concentration will be unreliable. [20]* Mandatory Vehicle Control: Every experiment must include a vehicle control group. This group consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound. [15][21]This control allows you to subtract any effects of the solvent itself from the effects of the compound.

  • Assay Performance Monitoring: For plate-based assays, especially in high-throughput screening (HTS), monitor assay quality using statistical parameters like the Z-factor. [22]The Z-factor compares the dynamic range of the assay (difference between positive and negative controls) to the data variation. A poor Z-factor (< 0.5) can indicate issues, which could be caused by compound precipitation or unforeseen solvent effects. [21][22]

G cluster_controls Essential Experimental Controls cluster_analysis Data Interpretation untreated Negative Control (Cells + Medium Only) vehicle Vehicle Control (Cells + Medium + 0.1% DMSO) test Test Condition (Cells + Medium + 10µM Cmpd + 0.1% DMSO) effect_solvent Effect of Solvent vehicle->effect_solvent Compared to Negative Control effect_compound True Effect of Compound test->effect_compound Compared to Vehicle Control

Logical relationship of controls for accurate data interpretation.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates upon dilution into culture medium. 1. Final concentration exceeds aqueous solubility limit.2. Improper dilution technique (single step instead of serial).3. Presence of salts or high protein (FBS) in medium reduces solubility.1. Lower the final test concentration.2. Always use a stepwise/serial dilution protocol.3. Test solubility in serum-free vs. serum-containing medium. Consider reducing serum percentage during treatment if possible.
High variability between replicate wells. 1. Incomplete dissolution of master stock.2. Compound precipitation at final concentration.3. Inaccurate pipetting of small volumes.1. Ensure master stock is completely clear before use. Re-sonicate if needed.2. Perform a visual solubility check before adding to cells.3. Use a serial dilution scheme that avoids pipetting volumes < 1 µL.
Vehicle (DMSO) control shows significant toxicity or effect. 1. Final DMSO concentration is too high for the specific cell line.2. Cell line is highly sensitive to DMSO.3. Long incubation time exacerbates toxicity.1. Reduce the final DMSO concentration to ≤ 0.1% or lower.2. Perform a DMSO dose-response curve to determine the no-effect concentration for your cells.3. Shorten the compound/vehicle treatment time if the experimental design allows.

References

  • Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf US. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?.
  • Various Authors. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ACS Medicinal Chemistry Letters. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • BenchChem. (2025).
  • Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink.
  • Various Authors. (2017). What is the best organic sovent for in vitro test?.
  • Emulate Bio. (n.d.).
  • Bitesize Bio. (2025).
  • Nakajima, Y., et al. (2015).
  • Biosynce. (2025). What is the solubility of pyrrole in different solvents?.
  • IntechOpen. (2015).
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). CAS 1142188-46-2 (1H-Pyrrolo[2,3-b]pyridine-5-carboxamide).
  • Chemistry Stack Exchange. (2022).
  • Zhang, J. H., et al. (2025). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv.

Sources

Application

NMR spectroscopy characterization of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Application Note: Advanced NMR Spectroscopic Characterization of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Introduction & Structural Context Azaindoles (pyrrolopyridines) are privileged scaffolds in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopic Characterization of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Introduction & Structural Context

Azaindoles (pyrrolopyridines) are privileged scaffolds in modern medicinal chemistry, frequently utilized as bioisosteres for indoles to improve aqueous solubility, modulate physicochemical properties, and design novel kinase or viral inhibitors[1]. Among the azaindole isomers, the 4-azaindole derivative, 1H-pyrrolo[3,2-b]pyridine-5-carboxamide, presents unique structural features. It possesses a rigid bicyclic core and a strong hydrogen-bonding carboxamide motif at the C-5 position[2]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step in drug development[3]. This application note details a comprehensive, self-validating NMR protocol designed to unambiguously assign the structure and regiochemistry of 1H-pyrrolo[3,2-b]pyridine-5-carboxamide.

Experimental Design & Causality

A robust NMR experiment begins with deliberate sample preparation choices. The rationale behind our methodology is rooted in the specific chemical behavior of the azaindole core:

  • Solvent Selection (The Causality of DMSO-d6): The selection of deuterated dimethyl sulfoxide (DMSO-d6) over chloroform-d (CDCl3) is not merely a matter of solubility. Azaindoles exhibit strong intermolecular hydrogen bonding, which in non-polar solvents leads to dynamic dimerization and severe resonance broadening[4]. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, well-resolved resonances.

  • Proton Exchange Mitigation: DMSO-d6 significantly slows the chemical exchange rate of the pyrrole N-H and the carboxamide -NH2 protons, allowing them to be distinctly observed on the NMR timescale rather than broadening into the baseline[5].

  • Rotameric Exchange: The carboxamide group at C-5 exhibits restricted rotation around the C-N bond due to partial double-bond character. Consequently, the two protons of the -NH2 group are magnetically non-equivalent in DMSO-d6 and typically appear as two distinct broad singlets.

Step-by-Step Acquisition Protocol

A protocol is only as reliable as its internal quality controls. This workflow incorporates specific checkpoints to ensure data integrity before committing to lengthy 2D acquisitions.

Step 1: Sample Preparation

  • Weigh 5–10 mg of high-purity 1H-pyrrolo[3,2-b]pyridine-5-carboxamide.

  • Dissolve the compound completely in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal reference) within a high-quality 5 mm NMR tube.

  • Self-Validation Check: Visually inspect the tube. The solution must be perfectly clear. Particulates will distort the magnetic field homogeneity ( B0​ ), leading to poor shimming and line broadening.

Step 2: Instrument Setup & Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise (S/N) ratio.

  • Perform automated gradient shimming (e.g., TopShim).

  • Self-Validation Check: Acquire a single-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak ( δ 2.50 ppm) or TMS peak ( δ 0.00 ppm). Proceed to 2D acquisition only if FWHM < 1.0 Hz.

Step 3: Data Acquisition Parameters

  • 1D 1 H NMR: Spectral width 15 ppm, 16-32 scans, relaxation delay (D1) = 2.0 s.

  • 1D 13 C NMR: Spectral width 250 ppm, 512-1024 scans, D1 = 2.0 s, 1 H decoupling enabled.

  • 2D COSY: 128 t1​ increments, 4 scans per increment.

  • 2D HSQC: 256 t1​ increments, optimized for 1JCH​ = 145 Hz.

  • 2D HMBC: 256 t1​ increments, optimized for long-range coupling nJCH​ = 8 Hz.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 5-10 mg) N2 Spectrometer Setup (Lock, Tune, Shim) N1->N2 N3 1D Acquisition (1H, 13C) N2->N3 Optimize Resolution N4 2D Acquisition (COSY, HSQC, HMBC) N3->N4 Identify Overlaps N5 Data Processing & Self-Validation N4->N5 N6 Structural Elucidation (Signal Assignment) N5->N6 Confirm Connectivity

Caption: Standard workflow for NMR spectroscopic characterization of azaindoles.

Spectral Interpretation and Data Presentation

The structural elucidation of 1H-pyrrolo[3,2-b]pyridine-5-carboxamide relies on a combination of 1D and 2D techniques[5]. The core numbering assigns the pyrrole nitrogen as position 1 and the pyridine nitrogen as position 4.

1 H NMR Analysis: The aromatic region displays distinct signals for the pyrrole and pyridine protons[4]. The pyridine protons (H-6 and H-7) appear as a pair of doublets with a characteristic ortho-coupling constant ( J≈8.4 Hz). The pyrrole protons (H-2 and H-3) appear as doublets of doublets due to mutual coupling and long-range coupling to the pyrrole N-H.

Table 1: 1 H NMR Assignments Summary (DMSO-d6, 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
1 11.60br s-1HPyrrole N-H; broad due to quadrupolar relaxation.
NH 2​ (a) 8.10br s-1HCarboxamide N-H (hydrogen-bonded/restricted).
7 8.05d8.41HPyridine C-H; ortho to H-6.
6 7.85d8.41HPyridine C-H; ortho to H-7.
2 7.65dd3.2, 2.41HPyrrole C-H; couples to H-3 and N-H.
NH 2​ (b) 7.55br s-1HCarboxamide N-H (solvent-exposed/restricted).
3 6.60dd3.2, 1.81HPyrrole C-H; couples to H-2 and N-H.

13 C NMR Analysis: The 13 C spectrum reveals 8 distinct carbon environments. The carbonyl carbon is the most deshielded, followed by the quaternary carbons of the fused ring system.

Table 2: 13 C NMR Assignments Summary (DMSO-d6, 100 MHz)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment via 2D NMR
C=O 167.0Quaternary (C)HMBC from NH 2​ .
5 148.0Quaternary (C)HMBC from H-6, H-7, NH 2​ .
7a 142.5Quaternary (C)HMBC from H-2, H-3, H-6.
2 129.0Methine (CH)HSQC from H-2.
3a 128.0Quaternary (C)HMBC from H-2, H-3, H-7.
7 122.0Methine (CH)HSQC from H-7.
6 118.0Methine (CH)HSQC from H-6.
3 102.0Methine (CH)HSQC from H-3.

Mechanistic Proof of Regiochemistry via HMBC: To unequivocally prove that the carboxamide group is located at C-5 (and not C-6 or C-7), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects 2J and 3J carbon-proton couplings. The critical self-validating observation is the correlation between the pyridine protons (H-6, H-7) and the C-5 quaternary carbon, alongside the correlation from the carboxamide protons to C-5.

HMBC_Logic H6 Proton H-6 (δ 7.85) C5 Carbon C-5 (δ 148.0) H6->C5 2J HMBC H7 Proton H-7 (δ 8.05) H7->C5 3J HMBC NH2 Amide NH2 (δ 7.55, 8.10) NH2->C5 3J HMBC CO Carbonyl C=O (δ 167.0) NH2->CO 2J HMBC

Caption: Key HMBC correlations confirming the C-5 regiochemistry of the carboxamide group.

Conclusion

The rigorous characterization of 1H-pyrrolo[3,2-b]pyridine-5-carboxamide requires careful solvent selection to mitigate hydrogen bonding and the strategic use of 2D NMR techniques to resolve overlapping quaternary signals. By adhering to this self-validating protocol, researchers can ensure high-fidelity structural data, preventing costly misassignments in downstream pharmacological applications.

Sources

Method

Mastering the Purification of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide: A Guide for Medicinal Chemists

Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the purification of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide, a key scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the purification of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide, a key scaffold in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a deep dive into the strategic selection and optimization of purification techniques. By understanding the underlying chemical principles and potential pitfalls, researchers can significantly improve purity, yield, and overall efficiency in their synthetic workflows. This guide covers a range of essential techniques, including flash column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization, complete with detailed protocols and troubleshooting advice.

Introduction: The Importance of Purity for a Privileged Scaffold

The 1H-Pyrrolo[3,2-b]pyridine core, often referred to as 4-azaindole, is a privileged scaffold in modern drug discovery. Its structural resemblance to indole allows it to interact with a wide range of biological targets, while the embedded pyridine ring offers opportunities for modulating physicochemical properties and engaging in additional binding interactions. The 5-carboxamide derivative, in particular, is a common building block in the synthesis of potent and selective kinase inhibitors and other therapeutic agents.[1][2][3]

The journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is fraught with challenges. Impurities, including unreacted starting materials, reagents, byproducts, and structural isomers, can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks.[4] Therefore, robust and efficient purification strategies are not merely a matter of good laboratory practice; they are a cornerstone of successful drug development.

This guide provides a systematic approach to purifying 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide, empowering researchers to tackle the unique challenges presented by this polar, heterocyclic molecule.

Understanding the Impurity Profile: A Prerequisite for Success

Before embarking on any purification strategy, it is crucial to anticipate the likely impurities in the crude reaction mixture. The synthetic route to 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide will dictate the specific nature of these impurities. Common contaminants include:

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and coupling reagents in the crude product.

  • Side-Products: The inherent reactivity of the pyrrolopyridine scaffold can lead to the formation of undesired side-products.

  • Structural Isomers: The synthesis of azaindoles can sometimes yield a mixture of isomers (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives), which can be particularly challenging to separate due to their similar polarities.[4]

  • Residual Solvents: Solvents used in the reaction and workup can be retained in the crude material.[4]

A preliminary analysis of the crude mixture by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to gain insight into the number and nature of the impurities present. This initial assessment will inform the selection of the most appropriate purification technique.

Purification Strategies: A Multi-faceted Approach

A multi-step purification approach is often necessary to achieve the high purity required for biological testing and further development.[4] The following sections detail the most effective techniques for purifying 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most common and versatile technique for the initial purification of organic compounds. The success of this method hinges on the judicious selection of the stationary and mobile phases.

3.1.1. Stationary Phase Selection:

For polar, nitrogen-containing heterocycles like 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide, the choice of stationary phase is critical.

  • Silica Gel: Standard silica gel is the most widely used stationary phase. However, its acidic nature can sometimes lead to peak tailing or even degradation of basic compounds.[4]

  • Deactivated Silica Gel: To mitigate the acidity of silica gel, it can be pre-treated with a solution of triethylamine in the eluent.[4]

  • Alumina (Neutral or Basic): As an alternative to silica, neutral or basic alumina can be an excellent choice for purifying basic compounds, minimizing the risk of degradation.[4]

3.1.2. Mobile Phase Optimization:

The selection of an appropriate solvent system is paramount for achieving good separation. A typical starting point for pyrrolopyridine derivatives is a gradient of a polar solvent in a non-polar solvent.[4]

Solvent System Typical Gradient Notes
Ethyl Acetate in Hexanes/Heptane10% to 100% Ethyl AcetateA good starting point for moderately polar compounds.[4]
Dichloromethane in Methanol0% to 20% MethanolEffective for more polar compounds and impurities.[5]
Dichloromethane/Methanol with TriethylamineAdd 0.1-1% Et3NThe addition of a basic modifier can significantly improve peak shape for basic compounds.[5]

3.1.3. Experimental Protocol: Flash Column Chromatography

dot

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Determine Rf and solvent system) Slurry 2. Slurry Preparation (Crude + minimal strong solvent/silica) TLC->Slurry Column 3. Column Packing (Wet or dry packing) Slurry->Column Load 4. Load Sample Column->Load Elute 5. Elution (Gradient or isocratic) Load->Elute Collect 6. Fraction Collection Elute->Collect Analyze 7. Analyze Fractions (TLC or LC-MS) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporation Combine->Evaporate

Caption: Workflow for Flash Column Chromatography.

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good solvent system will result in an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel, 230-400 mesh).

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or DMF) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations, particularly those involving closely eluting impurities or structural isomers, preparative HPLC is the method of choice.[4]

3.2.1. Reversed-Phase HPLC:

Reversed-phase HPLC, typically using a C18 stationary phase, is a powerful technique for purifying polar compounds.

Parameter Recommendation Rationale
Column C18, 5-10 µm particle sizeProvides good retention and resolution for a wide range of polarities.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acidic modifier improves peak shape by protonating basic sites on the analyte and residual silanols on the stationary phase.[5]
Mobile Phase B Acetonitrile or Methanol with 0.1% of the same acidOrganic modifier to elute the compound.
Gradient 5% to 95% B over 20-30 minutesA typical starting gradient to screen for optimal separation conditions.[5]

3.2.2. Experimental Protocol: Preparative Reversed-Phase HPLC

dot

G Prep Sample Preparation (Dissolve in mobile phase or DMSO) Inject Injection Prep->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect Detection (UV-Vis) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions (Analytical HPLC or LC-MS) Collect->Analyze Lyophilize Lyophilization Analyze->Lyophilize

Caption: Workflow for Preparative HPLC.

  • Sample Preparation: Dissolve the partially purified material from the previous step in a suitable solvent, ideally the initial mobile phase, or a minimal amount of DMSO. Filter the sample through a 0.45 µm syringe filter.

  • Method Development: If necessary, optimize the separation on an analytical HPLC system before scaling up to a preparative column.

  • Purification: Inject the sample onto the preparative HPLC system and run the optimized gradient.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Isolation: Combine the pure fractions and remove the solvent, typically by lyophilization to obtain the final product as a fluffy solid.

Recrystallization: The Final Polish

Recrystallization is an often-underutilized yet powerful technique for achieving high purity, especially for crystalline solids. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][6]

3.3.1. Solvent Screening:

A systematic screening of solvents with varying polarities is essential to identify a suitable recrystallization solvent.

Solvent Class Examples Comments
Protic Ethanol, Methanol, Isopropanol, WaterGood for polar compounds, but may require a co-solvent.[6]
Polar Aprotic Ethyl Acetate, AcetoneOften good choices for compounds of intermediate polarity.
Non-polar Hexanes, Heptane, TolueneTypically used as an "anti-solvent" to induce crystallization from a more polar solvent.

3.3.2. Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil, it may be due to a supersaturated solution or the presence of impurities. Try using a more dilute solution or a different solvent system.[4]

  • No Crystal Formation: If crystals do not form upon cooling, try adding a small amount of a non-polar "anti-solvent" to decrease the solubility of the compound.[4]

Purity Assessment: The Final Verdict

After purification, it is imperative to assess the purity of the 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide. A combination of the following analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity by peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and to detect any proton- or carbon-containing impurities.

Conclusion

The purification of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide, while challenging, can be systematically and efficiently achieved through a logical, multi-step approach. By understanding the potential impurity profile and applying the principles of chromatography and recrystallization, researchers can consistently obtain this valuable building block in high purity. This guide provides a robust framework for developing and optimizing purification protocols, ultimately accelerating the drug discovery process.

References

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available at: [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed. Available at: [Link]

  • PW 01: recrystallization. Available at: [Link]

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available at: [Link]

  • A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction - Rsc.org. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available at: [Link]

  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5 - AWS. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available at: [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Available at: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]

Sources

Application

Application Note: Advanced Formulation Strategies for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Derivatives in Drug Delivery

Introduction & Physicochemical Profiling The 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold is a privileged, nitrogen-rich heterocycle that has become a cornerstone in modern medicinal chemistry. Recently, this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold is a privileged, nitrogen-rich heterocycle that has become a cornerstone in modern medicinal chemistry. Recently, this specific azaindole derivative has been utilized to synthesize highly potent mu-opioid receptor (MOR) antagonists for the treatment of Opioid Use Disorder (OUD), leveraging the "nitrogen walk" concept to enhance binding affinity and metabolic stability 1. Furthermore, it serves as a critical pharmacophore in novel immunomodulatory agents and targeted oncology therapeutics, such as Cbl-b inhibitors 2.

Despite its pharmacological potency, formulating this scaffold presents significant biopharmaceutical challenges. The molecule features a dense network of hydrogen bond donors (pyrrole N-H, carboxamide -NH₂) and acceptors (pyridine nitrogen, carbonyl oxygen). This dual capacity drives the formation of highly stable intermolecular dimers in the solid state, resulting in exceptionally high crystal lattice energies and poor aqueous solubility (typically classifying these APIs as BCS Class II or IV). To translate these potent molecules into clinical candidates, formulation scientists must engineer systems that disrupt this lattice and stabilize the drug in a bioavailable form.

Mechanistic Formulation Strategies

To overcome the thermodynamic barriers of the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide crystal lattice, two primary formulation strategies are highly effective: Amorphous Solid Dispersions (ASDs) and Clay Mineral Intercalation .

Strategy A: Amorphous Solid Dispersions via Hot Melt Extrusion (HME)

Causality: The crystalline state must be converted to an amorphous state to achieve apparent solubility supersaturation in the gastrointestinal tract. Because the amorphous state is thermodynamically unstable, polymers like Hypromellose Acetate Succinate (HPMCAS) are employed. The succinoyl groups of HPMCAS act as potent hydrogen bond acceptors, interacting directly with the pyrrole N-H of the azaindole core. This API-polymer interaction kinetically traps the drug, preventing the re-formation of API-API dimers and inhibiting recrystallization.

Strategy B: Montmorillonite Intercalation for Sustained CNS Delivery

Causality: For neuroprotective applications or addiction treatments (e.g., OUD), sustained release is critical to avoid plasma concentration spikes. Azaindole derivatives can be intercalated into the confined interlayer spaces of natural montmorillonite clays via cation exchange [[3]](). The acidic microenvironment protonates the basic pyridine nitrogen, driving electrostatic binding with the negatively charged silicate layers. This results in a disordered, bilayer-like configuration within the clay, enabling controlled release in physiological media 3.

G API 1H-Pyrrolo[3,2-b]pyridine- 5-carboxamide Core Challenge High Lattice Energy & Poor Aqueous Solubility API->Challenge Strat1 Polymer ASD (HME) Challenge->Strat1 Strat2 Clay Intercalation Challenge->Strat2 Strat3 Lipid Nanoparticles Challenge->Strat3 Mech1 H-Bonding with HPMCAS (Amorphous Stabilization) Strat1->Mech1 Mech2 Cation Exchange in Montmorillonite Strat2->Mech2 Mech3 Lipophilic Solubilization & Lymphatic Transport Strat3->Mech3

Mechanistic pathways for overcoming azaindole formulation challenges.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Preparation and Validation of HPMCAS-based ASDs

This protocol utilizes Hot Melt Extrusion (HME) to create a single-phase amorphous system.

  • Pre-blending: Geometrically mix the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide API (20% w/w) with HPMCAS-M grade (80% w/w).

    • Causality: A 20% drug load ensures sufficient polymer chains are available to form hydrogen bonds with the API, preventing phase separation.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the heating zones to a gradient ending at 165°C (approx. 15°C above the Tg​ of HPMCAS but below the API degradation temperature).

  • Milling: Cool the extrudate rapidly on a chill roll to freeze the polymer dynamics, then mill through a 60-mesh screen.

  • System Validation (Critical Step):

    • Thermal Validation: Analyze the milled powder via Differential Scanning Calorimetry (DSC). The system is validated only if a single glass transition temperature ( Tg​ ) is observed between the Tg​ of the pure polymer and the API, with an absolute absence of the API's endothermic melting peak.

    • Spectroscopic Validation: Perform FTIR. A shift of the pyrrole N-H stretch from ~3200 cm⁻¹ (crystalline) to ~3350 cm⁻¹ confirms the disruption of API-API dimers and successful API-polymer hydrogen bonding.

Protocol 2: Montmorillonite Intercalation of Azaindole Derivatives

This protocol leverages cation exchange to load the API into clay interlayers.

  • Clay Swelling: Disperse 1.0 g of purified sodium montmorillonite in 100 mL of deionized water. Stir for 24 hours at room temperature to fully expand the silicate interlayers.

  • API Protonation: Dissolve 0.5 g of the API in 50 mL of an acidified aqueous solution (adjusted to pH 4.0 using 0.1 M HCl).

    • Causality: The pKa of the pyridine nitrogen in the azaindole core is ~4.5–5.5. At pH 4.0, the API is predominantly ionized, enabling electrostatic cation exchange with the sodium ions in the clay 3.

  • Intercalation: Dropwise add the protonated API solution to the swollen clay dispersion. Stir continuously at 60°C for 12 hours.

  • Washing: Centrifuge the suspension at 10,000 rpm for 15 minutes. Wash the pellet with DI water repeatedly until the supernatant tests negative for chloride ions (via AgNO₃ drop test).

  • Drying & Validation (Critical Step): Lyophilize the pellet. Validate the intercalation via Powder X-Ray Diffraction (PXRD). The system is validated only if the d001​ basal spacing peak of the clay shifts to a lower 2-theta angle, mathematically confirming the expansion of the interlayer space to accommodate the API molecules 3.

Protocol Step1 1. Swelling Disperse Clay in DI Water Step3 3. Intercalation Mix & Stir at 60°C (Cation Exchange) Step1->Step3 Step2 2. Protonation Dissolve API at pH 4.0 Step2->Step3 Step4 4. Washing Centrifuge until Cl- test negative Step3->Step4 Step5 5. Drying Lyophilization Step4->Step5

Experimental workflow for the intercalation of azaindole derivatives into montmorillonite.

Quantitative Data Summary

The following table summarizes the comparative performance metrics of the primary formulation strategies for 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives:

Formulation StrategyMechanism of SolubilizationMax Drug LoadingRelease KineticsPrimary ApplicationValidation Metric
Polymeric ASD (HME) Hydrogen bonding (API-Polymer) disrupting crystal lattice20 - 30% (w/w)Immediate / SupersaturatingOral bioavailability enhancement (Oncology)Single Tg​ on DSC, absence of melting peak
Clay Intercalation Cation exchange into silicate interlayers~60 meq/100g claySustained / pH-dependentNeuroprotective / Chronic CNS deliveryShift in d001​ basal spacing via PXRD
Lipid Nanoparticles Lipophilic solubilization in lipid core5 - 10% (w/w)Controlled / LymphaticTargeted intracellular delivery (Immunology)DLS size < 150 nm, PDI < 0.2

References

  • 1Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Journal of Medicinal Chemistry - ACS Publications.

  • 2EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith. Google Patents.

  • 3Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Synthesis

Welcome to the Technical Support Center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals see...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot bottlenecks, understand mechanistic causality, and improve overall reaction yields.

Our approach focuses on the most robust synthetic route: the construction of a 5-cyano-1H-pyrrolo[3,2-b]pyridine intermediate via a Reissert-Henze reaction sequence, followed by controlled hydration to the target 5-carboxamide [1].

Part 1: Troubleshooting & FAQs

Q1: Why is the yield of my pyridine N-oxide intermediate consistently below 60% during the initial oxidation step?

Causality & Solution: Low yields in the m -CPBA-mediated oxidation of the starting 1H-pyrrolo[3,2-b]pyridine core are typically caused by over-oxidation or poor stoichiometric control, leading to ring-opening or degradation.

  • Actionable Fix: Ensure the reaction is strictly maintained at 0 °C during the addition of m -CPBA. Use a biphasic solvent system (e.g., n -butyl acetate/heptane) to partition the product and protect the newly formed N-oxide from further electrophilic attack [1].

Q2: During the Reissert-Henze cyanation, I am observing a mixture of regioisomers and significant tar formation. How can I improve regioselectivity for the 5-position?

Causality & Solution: The Reissert-Henze reaction relies on the activation of the N-oxide using an electrophile (like dimethyl sulfate) followed by nucleophilic attack by cyanide. Tar formation indicates non-specific nucleophilic attack or thermal degradation of the highly reactive activated intermediate.

  • Actionable Fix: Pre-activate the N-oxide with dimethyl sulfate at 75 °C, but cool the reaction before introducing KCN. The use of an aqueous NH4​Cl buffer during the KCN addition is critical; it moderates the basicity of the reaction mixture, preventing base-catalyzed degradation of the pyrrolo[3,2-b]pyridine core and directing the cyanide attack regioselectively to the 5-position [1].

Q3: The final hydrolysis of 5-cyano-1H-pyrrolo[3,2-b]pyridine to the 5-carboxamide stalls, or over-hydrolyzes to the carboxylic acid. What is the optimal method?

Causality & Solution: Standard strong acid/base hydrolysis often pushes the nitrile all the way to the carboxylic acid due to the high thermodynamic stability of the carboxylate.

  • Actionable Fix: Utilize the Radziszewski reaction conditions (aqueous H2​O2​ and mild base like K2​CO3​ or dilute NaOH in DMSO/Ethanol). The hydroperoxide anion ( HOO− ) is a highly potent nucleophile that attacks the nitrile carbon, forming a peroxyimidate intermediate that rapidly collapses to the amide without further hydrolysis to the acid.

Part 2: Step-by-Step Methodologies

Protocol A: Synthesis of 5-Cyano-1H-pyrrolo[3,2-b]pyridine via Reissert-Henze Reaction

This protocol is a self-validating system; the visual color changes and phase separations act as internal checkpoints.

  • N-Oxidation: Dissolve the 1H-pyrrolo[3,2-b]pyridine precursor (1.0 equiv) in a 3:5 mixture of n -butyl acetate and heptane. Cool to 0 °C. Add m -CPBA (1.2 equiv) portion-wise. Stir for 2 hours at room temperature. Checkpoint: The precipitation of m-chlorobenzoic acid indicates reaction progression.

  • Activation: Filter the suspension and concentrate the filtrate. Dissolve the crude N-oxide in neat n -butyl acetate. Add dimethyl sulfate (1.1 equiv) and heat to 75 °C for 16 hours.

  • Cyanation: Cool the mixture to 50 °C. Slowly add a solution of KCN (2.0 equiv) in saturated aqueous NH4​Cl . Stir for 2 hours. Checkpoint: The biphasic mixture will turn from pale yellow to deep orange.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the 5-carbonitrile intermediate.

Protocol B: Controlled Hydration to 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
  • Preparation: Dissolve the 5-cyano intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and DMSO.

  • Reagent Addition: Cool to 0 °C. Add 30% aqueous H2​O2​ (5.0 equiv) followed by dropwise addition of 1M NaOH (0.2 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Isolation: Quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Extract with ethyl acetate. The crude product is recrystallized from hot ethanol to afford the pure 5-carboxamide.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the optimization parameters and their direct impact on the isolated yield of the key intermediates.

Reaction StepParameter VariedSub-optimal ConditionOptimized ConditionIsolated Yield (%)
N-Oxidation Solvent SystemDichloromethane (DCM) n -BuOAc : Heptane (3:5)83 - 85%
Reissert-Henze Cyanide Source/BufferKCN in pure H2​O KCN in aq. NH4​Cl > 95%
Hydration ReagentConc. H2​SO4​ , 80 °C H2​O2​ / NaOH , 25 °C88%

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the optimized synthetic workflow and mechanistic checkpoints for maximizing the yield of the 5-carboxamide.

SynthesisWorkflow A 1H-Pyrrolo[3,2-b]pyridine Precursor B N-Oxidation (m-CPBA, 0°C) A->B C Pyridine N-oxide Intermediate B->C Avoid over-oxidation D Reissert-Henze Activation (Me2SO4, 75°C) C->D E Regioselective Cyanation (KCN, aq. NH4Cl) D->E F 5-Cyano-1H-pyrrolo [3,2-b]pyridine E->F Buffer prevents degradation G Radziszewski Hydration (H2O2, NaOH) F->G H 1H-Pyrrolo[3,2-b]pyridine -5-carboxamide G->H Prevents acid formation

Figure 1: Optimized synthetic workflow for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide.

References

  • Engers, D. W., et al. "Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate." ACS Medicinal Chemistry Letters, National Institutes of Health (NIH), 28 Aug. 2024. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide in DMSO

Welcome to the technical support guide for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide. This document provides in-depth troubleshooting for common solubility challenges encountered with this compound, particularly in Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide. This document provides in-depth troubleshooting for common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and reproducibility of your experiments.

The 1H-pyrrolo[3,2-b]pyridine core is a significant scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor.[1] However, the planar, aromatic structure, combined with the hydrogen-bonding capabilities of the carboxamide group, can lead to strong crystal lattice energy, making dissolution a challenge.[2] This guide addresses these issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide not dissolving in DMSO at room temperature?

Answer:

The limited solubility of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide in DMSO at room temperature is primarily due to its molecular structure. The molecule has a rigid, planar heterocyclic ring system and contains both hydrogen bond donors (the pyrrole N-H and the amide -NH2) and acceptors (the pyridine nitrogen, the amide C=O).[3] This allows the molecules to pack tightly in a crystal lattice, held together by strong intermolecular forces like hydrogen bonds and π-stacking.[3] DMSO is a powerful polar aprotic solvent, but overcoming this high lattice energy may require additional energy input.[4]

Expert Explanation: The dissolution process involves two main energy considerations:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together. For crystalline compounds like this one, this energy is significant.

  • Solvation Energy: The energy released when the individual compound molecules are surrounded by solvent molecules (DMSO).

If the lattice energy is substantially higher than the solvation energy, the compound will exhibit poor solubility. Your observation suggests that at room temperature, the solvation energy from DMSO alone is insufficient to overcome the crystal lattice energy of the compound.

Q2: What are the immediate, simple steps I can take to improve solubility in DMSO?

Answer:

For initial troubleshooting, you can apply gentle physical methods to provide the extra energy needed for dissolution. These methods can often be used in sequence if the compound remains insoluble.

Recommended Actions & Protocols:

  • Vortexing: Vigorous mixing can help break up solid aggregates and increase the surface area available for the solvent to interact with.[5]

  • Sonication: Using an ultrasonic bath introduces high-frequency energy that can disrupt the crystal lattice and facilitate dissolution.[6]

  • Gentle Warming: Heating the solution increases the kinetic energy of both the solute and solvent molecules, which can help overcome the lattice energy.[5]

Protocol 1: Standard Dissolution Method Using Physical Assistance

  • Weigh the desired amount of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and add it to a sterile vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Vortex the vial vigorously for 2-3 minutes. Visually inspect for undissolved particles.

  • If particles remain, place the vial in a sonicator water bath for 10-15 minutes.[6]

  • If solubility is still an issue, transfer the vial to a water bath or heating block set to 37-40°C for 10-15 minutes.[5][7] Intermittently vortex the solution.

  • Allow the solution to cool to room temperature and visually inspect for any precipitation. A clear solution indicates successful dissolution.

Caution: Always be mindful of compound stability when heating. While many compounds are stable at 37°C, prolonged exposure to higher temperatures can cause degradation.[6]

Q3: I've tried heating and sonication, but my compound still won't fully dissolve or it precipitates upon cooling. What's next?

Answer:

If physical methods are insufficient, the issue may be that you are exceeding the compound's maximum solubility in pure DMSO under these conditions. The next step is to consider altering the solvent system itself by using a co-solvent.

Expert Explanation: A co-solvent is a second solvent that is miscible with the primary solvent (DMSO) and can help improve the solubility of the solute.[8] Co-solvents can work by disrupting the primary solvent's structure or by offering different types of interactions with the solute. For nitrogen-containing heterocyclic compounds, which have both polar and non-polar characteristics, a carefully chosen co-solvent can significantly enhance solubility.[8][9]

Recommended Co-solvents:

Co-SolventProperties & RationaleTypical Starting Ratio (Co-solvent:DMSO)
N,N-Dimethylformamide (DMF) A polar aprotic solvent, structurally similar to DMSO. It can disrupt crystal packing and is an excellent solvent for many carboxamides.1:4
Ethanol A polar protic solvent that can offer different hydrogen bonding interactions, potentially disrupting the compound's self-association.1:9 to 1:4
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer that can increase the solubility of hydrophobic compounds. Useful if the final application is in an aqueous medium.[9]1:9

Protocol 2: Co-Solvent System Preparation

  • Prepare a pre-mixed co-solvent system (e.g., 1 part DMF to 4 parts DMSO).

  • Add the solid 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide to a new vial.

  • Add the co-solvent mixture to the solid.

  • Use the physical methods described in Protocol 1 (vortexing, sonication, gentle warming) to aid dissolution.

The troubleshooting workflow can be visualized as a decision-making process.

G start Start: Compound Insoluble in DMSO at RT vortex Vortex for 2-3 min start->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No success Success: Compound Dissolved check1->success Yes check2 Is it dissolved? sonicate->check2 heat Warm to 37°C for 10-15 min check2->heat No check2->success Yes check3 Is it dissolved? heat->check3 cosolvent Prepare Co-Solvent System (e.g., DMF/DMSO) check3->cosolvent No check3->success Yes check4 Is it dissolved? cosolvent->check4 ph_adjust Consider pH Adjustment (for aqueous dilutions) check4->ph_adjust No check4->success Yes fail Consult Literature for Alternative Solvents ph_adjust->fail

Troubleshooting workflow for solubility issues.
Q4: Could pH be a factor in the solubility of this compound?

Answer:

Yes, absolutely. While pH is not relevant in anhydrous DMSO, it becomes critically important if you are diluting your DMSO stock into an aqueous buffer or cell culture medium, which is a very common next step.

Expert Explanation: The 1H-pyrrolo[3,2-b]pyridine scaffold contains a basic pyridine nitrogen.[9] In aqueous solutions, this nitrogen can be protonated to form a positively charged pyridinium salt.[2] This protonated form is generally much more soluble in water than the neutral free base.[9] The tendency to be protonated is determined by the compound's pKa. While the exact pKa of this specific molecule is not readily published, pyridine itself has a pKa of around 5.2.[9] To significantly increase aqueous solubility, the pH of the solution should be at least one to two units below the pKa of the basic nitrogen.[9]

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) Neutral Neutral Compound (Less Soluble in Water) Protonated Protonated Salt Form (More Soluble in Water) Neutral->Protonated + H+ Protonated->Neutral - H+

Effect of pH on the ionization state and solubility.

Practical Tip: If you observe precipitation when diluting your DMSO stock into a neutral pH buffer (e.g., PBS at pH 7.4), try diluting into a slightly acidic buffer (e.g., citrate buffer at pH 5.0) to see if solubility improves.

Q5: How can I be certain my compound is fully dissolved and not just a very fine, stable suspension? And how do I know it's not degrading?

Answer:

Visual inspection can be misleading. A solution that appears clear to the naked eye may still contain very fine, undissolved particles. Confirming true dissolution and compound stability requires analytical methods.

Recommended Verification Protocols:

  • Confirmation of Dissolution (Microscopy):

    • Objective: To visually confirm the absence of solid particulates.

    • Procedure: Place a small drop of your prepared solution on a clean microscope slide and cover with a coverslip. Using a standard light microscope at 40x or 100x magnification, scan for any crystalline structures or amorphous particulates. A true solution will appear completely clear and free of any solid matter.

  • Confirmation of Concentration and Stability (HPLC-UV):

    • Objective: To accurately quantify the amount of dissolved compound and check for degradation products.

    • Procedure:

      • Prepare a fresh, filtered sample of your stock solution.

      • Inject the sample onto a suitable HPLC system with a UV detector. A C18 column is often a good starting point for this type of molecule.

      • The primary output will be a chromatogram. A single, sharp peak corresponding to your compound's retention time indicates it is likely pure and stable.

      • The presence of multiple, smaller peaks may suggest either impurities in the starting material or degradation products formed during the dissolution process (e.g., from excessive heating).[10]

      • To quantify the concentration, you will need to create a standard curve using samples of known concentrations.

References

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Molecules. (2024). Dimethyl Sulfoxide Mixed-Solvent Engineering for Efficient Perovskite/Silicon Tandem Solar Cell. MDPI. Retrieved from [Link]

  • Shayan, E., et al. (2000). Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
  • S. L. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. Retrieved from [Link]

  • Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Review Article of Dissolution Test Method Development and Validation of Dosage Form by Using RP-HPLC. Retrieved from [Link]

  • RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from [Link]

  • LCGC International. (2009). Developing and Validating Dissolution Procedures. Retrieved from [Link]

  • Molecules. (2023). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. MDPI. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility enhancement techniques: A comprehensive review of approaches for poorly soluble drugs. Retrieved from [Link]

  • International Scientific Journal of Engineering and Management. (2023). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Elsevier. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Troubleshooting for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Welcome to the Technical Support Center. 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a valuable azaindole derivative widely utilized in kinase inhibitor design and drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a valuable azaindole derivative widely utilized in kinase inhibitor design and drug discovery. However, its bifunctional nature—comprising an electron-rich pyrrolopyridine core and a terminal carboxamide—makes it uniquely susceptible to specific degradation pathways during formulation and storage.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative insights to ensure the integrity of your active pharmaceutical ingredient (API).

FAQ 1: Addressing Hydrolytic Degradation

Q: My LC-MS analysis shows a +1 Da mass shift in my aqueous stock solutions over time. Why is this happening, and how do I prevent it?

A: Causality & Mechanism The +1 Da mass shift is the classic signature of carboxamide hydrolysis , where the primary amide (-CONH₂) is cleaved to form a carboxylic acid (-COOH). This reaction is driven by nucleophilic attack from water molecules and is highly dependent on the pH of the storage medium (1)[1]. In unbuffered aqueous solutions or hygroscopic solvents like DMSO that have absorbed atmospheric moisture, ambient protons (acid catalysis) or hydroxide ions (base catalysis) lower the activation energy for this cleavage (2)[2].

Prevention Protocol: Lyophilization and Anhydrous Storage To establish a self-validating storage system that prevents hydrolysis:

  • Solvent Selection: Never store the compound in unbuffered water or protic solvents (e.g., methanol) for extended periods[1]. If DMSO is required for in vitro assays, use anhydrous, sealed DMSO (≤0.005% water) and aliquot immediately.

  • Lyophilization: For long-term storage, dissolve the compound in a volatile solvent system (e.g., water/acetonitrile), freeze rapidly in liquid nitrogen, and lyophilize to a dry powder.

  • Desiccation: Store the lyophilized powder in tightly sealed vials placed inside a secondary container with indicating Drierite (calcium sulfate).

  • Self-Validation Step: Include a gravimetric check. If the desiccant changes color from blue to pink, moisture has breached the system, and the batch must be re-analyzed via LC-MS before use.

FAQ 2: Preventing Oxidative and Photolytic Degradation

Q: The solid powder of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide has turned from off-white to a yellowish-brown, and I see multiple new peaks (+16 Da, +32 Da) on my chromatogram. What is the mechanism?

A: Causality & Mechanism You are observing the oxidation of the pyrrolopyridine core . The 5-azaindole (pyrrolopyridine) scaffold is highly electron-rich, making the pyrrole ring particularly vulnerable to electrophilic attack by reactive oxygen species (ROS) or auto-oxidation catalyzed by ambient oxygen and light. This pathway typically yields oxidized derivatives such as trioxopyrrolopyridines, which correspond to mass additions of oxygen (+16 Da per oxygen atom) (3)[3].

Prevention Protocol: Inert Atmosphere Aliquoting

  • Preparation: Work inside a nitrogen or argon-purged glove box when handling the bulk powder.

  • Vial Selection: Use amber-glass vials to block UV-Vis light, which acts as a catalyst for photo-oxidation (4)[4].

  • Purging & Sealing: If a glove box is unavailable, gently purge the headspace of the amber vial with a stream of high-purity Argon gas for 10 seconds before capping. Argon is heavier than air and will blanket the powder.

  • Temperature Control: Store the sealed, purged vials at -20°C. Lowering the thermal energy drastically reduces the kinetic rate of any residual oxidative reactions[4].

Quantitative Degradation Profile

Understanding the kinetics of these pathways is critical for experimental design. The table below summarizes the expected degradation rates under forced stress conditions (4)[4].

Stress ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )LC-MS Mass Shift
Acidic (0.1 M HCl, 60°C) Hydrolysis (Amide Acid)< 24 hours+1 Da
Basic (0.1 M NaOH, 60°C) Hydrolysis (Amide Acid)< 12 hours+1 Da
Oxidative (3% H₂O₂, 25°C) Core Oxidation< 48 hours+16 to +48 Da
Photolytic (UV-Vis, 25°C) Photo-oxidation3 - 5 days+16 Da
Solid State (40°C / 75% RH) Moisture-driven Hydrolysis> 6 months+1 Da
Degradation Pathways and Preventive Workflows

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Start 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (Intact API) Hydrolysis Moisture & pH Extremes (Nucleophilic Attack) Start->Hydrolysis Aqueous/Humid Storage Oxidation ROS & UV Exposure (Electrophilic Attack) Start->Oxidation Aerobic/Light Storage Deg1 Carboxylic Acid Degradant (+1 Da Mass Shift) Hydrolysis->Deg1 Amide Cleavage Prev1 Desiccation & pH Control (Lyophilization) Prev1->Hydrolysis Inhibits Deg2 Trioxopyrrolopyridines (+16 to +48 Da Mass Shift) Oxidation->Deg2 Core Oxidation Prev2 Argon Purge & Amber Vials (Inert Atmosphere) Prev2->Oxidation Inhibits

Degradation pathways of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and targeted preventive workflows.

FAQ 3: Establishing a Self-Validating Analytical Method

Q: How can I be absolutely certain that my storage conditions are maintaining the integrity of the compound before running a critical in vivo study?

A: Causality & Mechanism Standard UV-Vis quantification can be misleading because the carboxylic acid degradant (from hydrolysis) shares an almost identical UV absorbance profile with the intact carboxamide. To establish a self-validating system, you must decouple structural integrity from simple concentration metrics.

Protocol: Stability-Indicating LC-MS/DAD Workflow

  • Sample Preparation: Dissolve a 1 mg/mL aliquot of the stored API in LC-MS grade Acetonitrile.

  • Internal Standard Spike: Spike the sample with a known concentration of a structurally stable internal standard (e.g., an alkylated stable indole). This self-validates the instrument's ionization efficiency; if the internal standard signal drops, the MS needs calibration, preventing false-positive degradation readings.

  • Chromatographic Separation: Run a reverse-phase gradient (e.g., C18 column, 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes).

  • Dual Detection (Self-Validation):

    • DAD (Diode Array Detector): Monitor at 254 nm and 280 nm. A shift in the UV maximum indicates a loss of aromaticity, confirming core oxidation[3].

    • MS (Mass Spectrometry): Extract ion chromatograms (EIC) for the exact mass of the intact API [M+H]⁺, the hydrolysis product [M+H+1]⁺, and the primary oxidation product [M+H+16]⁺.

  • Acceptance Criteria: The API is considered viable for in vivo use only if the purity remains >98% by AUC, with no single degradant peak exceeding 0.5%.

References
  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology.
  • "Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles." PubMed.
  • "Understanding the chemical basis of drug stability and degrad
  • Lamb, E. "A practical guide to forced degradation and stability studies for drug substances." Onyx Scientific.

Sources

Optimization

Technical Support Center: Optimizing 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide medicinal chemists and drug development professionals through the nuances of synthesizing 1H-pyrrolo[3,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide medicinal chemists and drug development professionals through the nuances of synthesizing 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives. The 4-azaindole core presents unique electronic and steric challenges, but with the right mechanistic understanding, these can be systematically overcome to achieve high-yielding, reproducible amidations.

Workflow & Mechanistic Overview

The synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxamides requires careful orchestration of protecting group chemistry and carboxyl activation. The 5-position carboxylic acid is situated adjacent to the pyridine nitrogen (N4), which can lead to zwitterion formation and poor solubility. Furthermore, the nucleophilic pyrrole nitrogen (N1) must be masked to prevent competing side reactions.

G Start 1H-Pyrrolo[3,2-b]pyridine -5-carboxylic acid Protect Step 1: N1-Protection (Boc, SEM, or Ts) Start->Protect Activate Step 2: Carboxyl Activation (HATU, T3P, or EDC/HOAt) Protect->Activate Amidation Step 3: Amidation (+ Target Amine, Base) Activate->Amidation Deprotect Step 4: N1-Deprotection (TFA, HCl, or TBAF) Amidation->Deprotect Product 1H-Pyrrolo[3,2-b]pyridine -5-carboxamide Deprotect->Product

Workflow for the synthesis of 1H-pyrrolo[3,2-b]pyridine-5-carboxamides.

Troubleshooting & FAQs

Q1: Why is my amidation yield consistently low when using standard EDC/HOBt coupling conditions? A1: The 5-carboxylic acid of 1H-pyrrolo[3,2-b]pyridine is electronically deactivated by the adjacent electron-withdrawing pyridine ring. EDC/HOBt often lacks the activation energy required to overcome this deactivation, leading to incomplete conversion. Additionally, if the N1 (pyrrole NH) is unprotected, it can undergo competing N-acylation or oligomerization. Solution: Switch to uronium-based reagents like HATU or phosphonium-based reagents like PyBOP, which form highly reactive OAt (7-azabenzotriazole) active esters. Ensure N1 is protected prior to activation.

Q2: How do I overcome the poor solubility of the unprotected 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid starting material? A2: Azaindole carboxylic acids frequently exist as zwitterions (protonated N4, deprotonated carboxylate), making them highly insoluble in standard organic solvents like DCM or THF. Solution: Utilize polar aprotic solvents such as anhydrous DMF or NMP. Crucially, pre-stir the acid with a strong organic base (e.g., DIPEA, 3.0 equivalents) for 15–30 minutes before adding the coupling reagent. This disrupts the zwitterionic network and homogenizes the reaction mixture.

Q3: Which N1-protecting group is optimal for this azaindole scaffold? A3: The choice is dictated by the downstream stability requirements of your specific workflow:

  • Boc (tert-Butyloxycarbonyl): The industry standard for general amidation. It is easily installed and cleanly removed under acidic conditions (e.g., TFA/DCM).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Highly stable under basic and nucleophilic conditions. It is removed via fluoride sources (TBAF) or strong acids. Ideal if the amidation requires prolonged heating or harsh basic conditions.

  • Ts (Tosyl): Electron-withdrawing, which reduces the electron density of the pyrrole ring. This minimizes unwanted electrophilic aromatic substitution if subsequent functionalization is required.

Q4: I am observing significant epimerization of my chiral amine during the coupling. How can I prevent this? A4: Highly active coupling reagents like HATU can promote epimerization via oxazolone intermediate formation, especially if the base (like DIPEA) is too strong or the reaction is left stirring for too long. Solution: Switch to T3P (Propylphosphonic anhydride) paired with a weaker base like N-methylmorpholine (NMM) in EtOAc or DMF. T3P is renowned for maintaining stereochemical integrity during amide bond formation, even with challenging heterocyclic acids.

Reagent Selection & Quantitative Data

Selecting the correct coupling reagent is the most critical variable in optimizing this reaction. The table below summarizes the performance metrics of common reagents specifically for 4-azaindole-5-carboxylic acid amidation.

Coupling ReagentOptimal BasePreferred SolventTypical Yield (%)Epimerization RiskKey Advantages & Disadvantages
HATU DIPEADMF or NMP85–95%ModeratePros: Extremely fast; excellent for sterically hindered amines. Cons: Expensive; generates HMPA-like byproducts; higher epimerization risk.
T3P (50% in EtOAc)NMMEtOAc or DMF75–85%Very LowPros: Exceptional stereoretention; water-soluble byproducts (easy workup). Cons: Slower reaction kinetics compared to HATU.
PyBOP TEA or DIPEADMF70–80%ModeratePros: Good alternative to HATU; no guanidinium byproduct. Cons: Generates HMPA; difficult to purify if not fully consumed.
EDC·HCl / HOAt DIPEADCM / DMF (1:1)40–60%LowPros: Easy byproduct removal. Cons: Often insufficient for deactivated azaindole acids; sluggish kinetics.

Standardized Experimental Protocol

The following self-validating protocol outlines the optimized amidation of an N1-protected 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid using HATU. This methodology is grounded in recent medicinal chemistry literature optimizing complex azaindole side chains[1].

Protocol: HATU-Mediated Amidation of N1-Boc-1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid

Step 1: Preparation and Zwitterion Disruption

  • In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve N1-Boc-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Critical Causality: Stir at room temperature for 15–30 minutes. This pre-stirring ensures complete deprotonation of the carboxylic acid and disrupts any residual zwitterionic interactions, ensuring a homogenous solution prior to activation.

Step 2: Carboxyl Activation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.2 equiv) portion-wise to control the exotherm.

  • Stir for 30 minutes at 0 °C. The solution will typically transition to a deep yellow/orange color, indicating the formation of the highly reactive OAt active ester intermediate.

G Acid Azaindole-5-carboxylate (Deprotonated) Intermediate O-At Active Ester Intermediate Acid->Intermediate + HATU HATU HATU Reagent HATU->Intermediate Amide Target Amide Product Intermediate->Amide + Amine Amine Target Amine (Nucleophile) Amine->Amide

Mechanistic pathway of HATU-mediated carboxylic acid activation and amidation.

Step 3: Nucleophilic Addition (Amidation)

  • Add the target amine (1.1 equiv) dropwise (if liquid) or as a pre-dissolved solution in a minimal amount of anhydrous DMF (if solid).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4–12 hours. Monitor the reaction progress via LC-MS or TLC until the active ester intermediate is fully consumed.

Step 4: Quenching and Workup

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Critical Causality: Wash the combined organic layers with 5% aqueous LiCl (three times). DMF is highly soluble in EtOAc; the LiCl wash effectively pulls the DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically using a DCM/MeOH or Hexanes/EtOAc gradient) to afford the chemically pure N1-protected 1H-pyrrolo[3,2-b]pyridine-5-carboxamide.

References

  • Title: Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Welcome to the technical support center for the purification of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, a critical step for ensuring the purity and quality of active pharmaceutical ingredients (APIs). Here, we synthesize fundamental principles with field-proven strategies to address common challenges.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide?

Answer: Impurities in the final product can originate from various stages of the synthesis and work-up.[1] For heterocyclic compounds like 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide, impurities typically fall into several categories:

  • Starting Materials and Reagents: Unreacted precursors or excess reagents from the synthetic route are common. For instance, residual starting materials from a condensation reaction might persist if the reaction did not go to completion.[2]

  • Synthetic By-products: Side reactions can generate structurally similar impurities, such as isomers or products from incomplete cyclization.[2][3] The synthesis of pyridine derivatives, for example, can sometimes yield various positional isomers.

  • Degradation Products: The pyrrolopyridine core can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat). Hydrolysis of the carboxamide group to the corresponding carboxylic acid is a potential degradation pathway, especially in the presence of water at non-neutral pH.[3]

  • Residual Solvents: Solvents used in the reaction or initial work-up that are not fully removed can be trapped in the crystal lattice.[1]

  • Crystallization-Related Impurities: These include polymorphs, which are different crystal forms of the same compound, and impurities that get incorporated into the crystal lattice during formation.[1][4]

Q2: What is the core principle of reducing impurities through crystallization?

Answer: Crystallization is a powerful purification technique based on the principle of differential solubility.[5][6] The target compound and its impurities will have different solubility profiles in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound well at an elevated temperature but poorly at a lower temperature.[5][6]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6]

  • Cooling & Supersaturation: As the solution cools slowly, the solubility of the target compound decreases, leading to a state of supersaturation.[7]

  • Nucleation & Crystal Growth: The target molecules begin to organize into a crystal lattice (nucleation) and then grow as more molecules deposit onto the crystal surface. Because the impurities are present at a much lower concentration and may not fit well into the growing crystal lattice of the target compound, they tend to remain in the solution (the "mother liquor").[8]

  • Isolation: The purified crystals are then separated from the impurity-rich mother liquor by filtration.[6]

A slow cooling rate is crucial as it allows for the selective incorporation of the target molecule into the crystal lattice, resulting in larger, purer crystals.[5] Rapid cooling can trap impurities within the crystal structure.[9]

Q3: How do I select the best solvent system for recrystallization?

Answer: Solvent selection is the most critical step in developing a successful crystallization protocol.[5] The ideal solvent should exhibit a steep solubility curve for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide, meaning high solubility at high temperatures and low solubility at low temperatures.[5]

Key Solvent Characteristics:

  • It should not react with the compound.

  • It should be easily removable from the purified crystals (i.e., have a relatively low boiling point).

  • Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).

A systematic approach to solvent screening is recommended. For heterocyclic compounds, a range of solvents with varying polarities should be tested.[2]

Below is a logical workflow for selecting an appropriate solvent system.

Solvent_Selection Start Start: Crude 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Screen Screen Solvents: Test solubility of ~10-20 mg of crude product in ~0.5 mL of various solvents. Start->Screen Test_Cold Test Cold Solubility Screen->Test_Cold Insoluble_Cold Insoluble or Sparingly Soluble at Room Temp? Test_Cold->Insoluble_Cold Test_Hot Test Hot Solubility Soluble_Hot Soluble at Boiling Point? Test_Hot->Soluble_Hot Insoluble_Cold->Test_Hot Yes Inappropriate Inappropriate Solvent. (Too soluble or insoluble) Insoluble_Cold->Inappropriate No Single_Solvent Potential Single Solvent System Found. Proceed to small-scale trial. Soluble_Hot->Single_Solvent Yes Solvent_Pair Consider Solvent Pair System Soluble_Hot->Solvent_Pair No Inappropriate->Screen Dissolve_Good Dissolve compound in a 'good' solvent (high solubility) at elevated temp. Solvent_Pair->Dissolve_Good Add_Anti_Solvent Add 'poor' solvent (anti-solvent) dropwise until solution becomes cloudy. Dissolve_Good->Add_Anti_Solvent Solvent_Pair_Found Potential Solvent Pair System Found. Proceed to small-scale trial. Add_Anti_Solvent->Solvent_Pair_Found

Caption: A workflow for systematic solvent screening.

The following table provides a starting point for solvent selection.

SolventPolarity IndexBoiling Point (°C)Notes
Water 10.2100Good for polar compounds; may require pH adjustment for pyridine derivatives.[10]
Methanol 5.165A polar protic solvent, often effective for hydrogen-bonding compounds.
Ethanol 4.378Similar to methanol but less volatile.
Acetonitrile 5.882A polar aprotic solvent, good for dissolving a range of organic compounds.[11]
Ethyl Acetate 4.477A moderately polar solvent, often used in combination with hexanes.[11]
Isopropanol (IPA) 3.982Can be a good choice for compounds with intermediate polarity.
Toluene 2.4111A non-polar aromatic solvent; higher boiling point requires careful handling.
Dimethylformamide (DMF) 6.4153A highly polar aprotic solvent, dissolves many compounds but high boiling point can make it difficult to remove.[11]
Troubleshooting Crystallization Issues
Problem 1: The product is still impure after crystallization, as confirmed by HPLC or NMR.

Potential Causes & Solutions:

  • Cause 1: Inappropriate Solvent Choice. The chosen solvent may have a similar solubility profile for both the product and a key impurity.

    • Solution: Re-evaluate the solvent system. Perform a new screen focusing on solvents with different polarities or chemical properties. If an impurity is known, test its solubility in various solvents to find one that selectively keeps it in solution. A quantitative impurity rejection analysis can be performed by comparing HPLC area percentages of the crude material, the final product, and the mother liquor.[12]

  • Cause 2: Crystallization Occurred Too Quickly. Rapid crystal formation can trap impurities within the growing lattice.[9]

    • Solution: Slow down the cooling process. After dissolving the compound, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels, before moving it to a colder environment like a refrigerator.[6] Using a slightly larger volume of solvent can also help slow down the onset of crystallization.[9]

  • Cause 3: Solid Solution Formation. In some cases, the impurity is so structurally similar to the target compound that it can be incorporated into the crystal lattice, forming a solid solution.

    • Solution: This is a challenging problem to solve by crystallization alone. A second recrystallization using a different solvent system may help. Alternatively, another purification technique like column chromatography may be necessary to remove the impurity before a final crystallization step.[13]

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" refers to the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase.[2]

Potential Causes & Solutions:

  • Cause 1: Solution is Too Concentrated (High Supersaturation). The concentration of the solute is so far above the saturation point that the molecules do not have time to orient themselves into a crystal lattice.

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level, and then allow it to cool slowly again.[2][9]

  • Cause 2: Presence of Impurities. Impurities can depress the melting point of the solid, causing it to separate as a low-melting eutectic mixture or oil.

    • Solution: Attempt to remove the impurities first by another method (e.g., an aqueous wash or a quick filtration through a silica plug) before recrystallization.

  • Cause 3: Cooling Temperature is Below the Melting Point of the Solute/Solvent Mixture.

    • Solution: Try to induce crystallization at a higher temperature. Once a few seed crystals have formed, the rest of the material should crystallize on those surfaces rather than oiling out at a lower temperature. This can be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[6]

Problem 3: The recovery yield after crystallization is very low.

Potential Causes & Solutions:

  • Cause 1: Too Much Solvent Was Used. Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[9]

    • Solution: Before filtering, check if more crystals can be obtained by further cooling the flask in an ice bath. If the yield is still low, a portion of the solvent can be evaporated from the mother liquor to concentrate it, followed by another cooling cycle to recover a second crop of crystals. Note that second-crop crystals are often less pure than the first.

  • Cause 2: The Compound Has Significant Solubility in the Cold Solvent. The chosen solvent may not be optimal, and its solubility curve is not steep enough.

    • Solution: Re-screen for a better solvent or consider an anti-solvent crystallization approach. An anti-solvent is a second solvent in which the compound is insoluble but is miscible with the first solvent.[14] Adding the anti-solvent to a solution of the compound will drastically reduce its solubility and induce crystallization.[14][15]

  • Cause 3: Premature Crystallization During Hot Filtration. If insoluble impurities were present and a hot filtration step was performed, the product may have started to crystallize on the filter funnel.

    • Solution: Ensure all equipment (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a slight excess of solvent to prevent premature saturation as the solution cools slightly during the transfer.

Problem 4: No crystals form, even after extended cooling.

Potential Causes & Solutions:

  • Cause 1: The Solution is Not Supersaturated. Either too much solvent was used, or the compound is simply too soluble in the chosen solvent.

    • Solution: Concentrate the solution by boiling off some of the solvent under a nitrogen stream or using a rotary evaporator, then attempt to cool it again.[9] If the compound is highly soluble, the solvent is inappropriate.

  • Cause 2: High Energy Barrier for Nucleation. Crystal formation requires an initial energy input for the molecules to form a stable nucleus.

    • Solution: Induce nucleation. The most effective method is to add a "seed crystal" of the pure compound to the supersaturated solution.[6] If no seed crystal is available, try scratching the inner surface of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Cause 3: Use of an Anti-Solvent. If a single solvent is not working, adding a miscible anti-solvent can dramatically decrease the compound's solubility and force crystallization.[2] Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness is observed, then warm slightly to redissolve and cool slowly.

This diagram provides a logical path for addressing common crystallization failures.

Troubleshooting_Tree Start Crystallization Attempted Outcome What is the result? Start->Outcome Oiling Compound 'Oiled Out' Outcome->Oiling Oil Formed LowYield Low Yield Outcome->LowYield <50% Recovery NoCrystals No Crystals Formed Outcome->NoCrystals Clear Solution Impure Product Still Impure Outcome->Impure Purity Spec. Not Met Success Successful Crystallization Outcome->Success Pure Crystals, Good Yield Sol_Oiling 1. Re-heat and add more solvent. 2. Cool slowly. 3. Consider pre-purification. Oiling->Sol_Oiling Sol_LowYield 1. Concentrate mother liquor. 2. Re-screen for a less-solubilizing solvent. 3. Consider anti-solvent addition. LowYield->Sol_LowYield Sol_NoCrystals 1. Evaporate some solvent. 2. Induce nucleation (scratch/seed). 3. Add an anti-solvent. NoCrystals->Sol_NoCrystals Sol_Impure 1. Slow down cooling rate. 2. Re-screen for a more selective solvent. 3. Perform a second recrystallization. Impure->Sol_Impure

Caption: A decision tree for troubleshooting crystallization outcomes.

Advanced Protocols
Protocol A: Standard Cooling Recrystallization
  • Preparation: Place the crude 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a small amount of the selected solvent to the flask, just enough to create a slurry.

  • Heating and Dissolution: Heat the mixture to the solvent's boiling point with stirring. Add more hot solvent portion-wise until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is key to maximizing yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals.[6]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol B: Anti-Solvent Crystallization

This method is particularly useful when no single solvent provides a suitable solubility profile.[16]

  • Dissolution: Dissolve the crude product in the minimum required amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring, add a "poor" solvent (anti-solvent) dropwise. The anti-solvent must be miscible with the good solvent.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded.

  • Re-homogenize: Gently warm the mixture or add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases.

  • Isolation and Drying: Isolate, wash (using a mixture of the good solvent and anti-solvent, or just the anti-solvent), and dry the crystals as described in Protocol A.

Protocol C: pH Adjustment Crystallization

For compounds with ionizable groups, like the pyridine nitrogen in your molecule, altering the pH can significantly change solubility and be used for purification.[10][17]

  • Dissolution: Dissolve the crude material in an acidic aqueous solution (e.g., dilute HCl). The basic pyridine nitrogen will be protonated, forming a soluble salt.

  • Filtration: Filter the solution to remove any non-basic, insoluble impurities.

  • Neutralization: Slowly add a base (e.g., dilute NaOH or NH4OH) to the stirred solution. As the pH increases, the protonated compound will be neutralized back to its free base form.

  • Crystallization: The neutral 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is typically much less soluble in water and will precipitate out as a solid. Control the rate of base addition to control the rate of crystallization.

  • Isolation and Drying: Collect the solid by filtration, wash thoroughly with water to remove any salts, and dry completely.

References
  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering and Process Technology. [Link]

  • University of California, Davis. SOP: CRYSTALLIZATION. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Lianos, P. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI. [Link]

  • Zhang, M., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm. [Link]

  • Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Google Patents.
  • Fujiwara, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]

  • Piedade, M. F. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • Padmanabhan, J., et al. (2012). Salts and Co-Crystals of Gentisic Acid with Pyridine Derivatives. ACS Publications. [Link]

  • Google Patents.
  • Shishkina, S. V., et al. (2018). Polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide possessing strong diuretic properties. PubMed. [Link]

  • Simon, L. L., et al. (2018). Quantitative Impurity Rejection Analysis for Crystallization. ACS Publications. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • Esteves, C. V., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Mitchell, N., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • EPFL. Guide for crystallization. [Link]

  • MDPI. (2020). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • Cruz, C. N., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. [Link]

  • RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. [Link]

  • University of Glasgow. Heterocyclic Chemistry. [Link]

  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • PubMed. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. [Link]

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Optimization

Technical Support Center: Overcoming Steric Hindrance in 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex steric challenges associated with 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex steric challenges associated with 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide derivatives. The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged motif in medicinal chemistry, frequently utilized as a kinase hinge-binding core[1]. However, functionalization at the C5 position—specifically the synthesis and structural optimization of 5-carboxamides—often introduces severe steric hindrance.

This guide is divided into two critical domains: Synthetic Chemistry Troubleshooting and Structural Biology & SAR Optimization .

Part 1: Synthetic Chemistry Troubleshooting

FAQ 1: Why do standard coupling reagents fail during the amidation of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid with bulky amines?

Causality: The C5 position of the pyrrolo[3,2-b]pyridine core is sterically shielded by the adjacent molecular geometry, particularly if there are substitutions at the C6 position or bulky N1-protecting groups. Standard carbodiimide-based reagents (such as EDC or DCC) form an O-acylisourea intermediate. This intermediate is highly susceptible to steric exclusion, meaning bulky primary or secondary amines cannot physically approach the electrophilic carbon to complete the coupling, leading to hydrolysis of the active ester and low yields.

Solution: Shift your coupling strategy to uronium-based reagents like HATU combined with a catalytic amount of HOAt, or bypass the active ester entirely by generating an acyl chloride. HOAt forms an active ester that benefits from a neighboring group effect; the nitrogen atom in the pyridine ring of HOAt hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating amidation even in sterically congested environments.

Amidation A 1H-Pyrrolo[3,2-b]pyridine 5-carboxylic acid BB BB A->BB B Standard Coupling (EDC/HOBt) C Steric Hindrance at C5? D Low Yield / No Reaction C->D Yes G Successful Amidation C->G No E Use HATU / HOAt (Neighboring Group Effect) D->E F Convert to Acyl Chloride (SOCl2) D->F E->G F->G BB->C

Troubleshooting workflow for C5-amidation of sterically hindered pyrrolopyridines.

Part 2: Structural Biology & SAR Optimization

FAQ 2: How does steric hindrance affect the binding of 1H-pyrrolo[3,2-b]pyridine derivatives to mutated kinases?

Causality: In targeted oncology, acquired resistance frequently arises from gatekeeper mutations (e.g., V550L or V550M in FGFR4)[2]. These mutations replace a smaller valine residue with a bulkier leucine or methionine, introducing severe steric hindrance that physically blocks the inhibitor's C5-carboxamide tail from accessing the deep hydrophobic pocket behind the hinge region[2].

Solution: Rational drug design can overcome this by utilizing the pyrrolo[3,2-b]pyridine core as a flexible connecting skeleton. By shifting the steric bulk away from the gatekeeper residue or introducing reversible-covalent warheads (such as 5-formyl groups), the inhibitor can adopt a unique binding conformation that bypasses the steric clash, restoring potency against the mutant variants[2].

FAQ 3: Can scaffold hopping from thieno[3,2-b]pyridine to pyrrolo[3,2-b]pyridine relieve steric strain?

Causality: Yes, but it requires precise geometric alignment. In the optimization of mGlu5 negative allosteric modulators, substituting a thieno[3,2-b]pyridine core with 1-methyl-1H-pyrrolo[3,2-b]pyridine altered the spatial projection of the 5-carboxamide tail[3]. Because the pyrrole ring has different bond angles than the thiophene ring, this shift resulted in a 4–15-fold decrease in potency due to suboptimal steric clashes within the tight allosteric pocket[3]. Conversely, shifting the nitrogen atom to form a 1H-pyrrolo[2,3-b]pyridine core restored high potency (IC50 = 60 nM), proving that even a single-atom shift in the azaindole core drastically changes the steric profile of the 5-carboxamide group[3].

SAR_Optimization A Lead Compound (Bulky C5-Carboxamide) BB BB A->BB B Kinase Gatekeeper Mutation (e.g., V550L/M) C Steric Clash in Binding Pocket D Loss of Potency C->D E Strategy 1: Scaffold Hopping (Adjust Hinge Binder) D->E F Strategy 2: Flexible Linkers (Relieve C5 Strain) D->F G Restored Potency & Selectivity E->G F->G BB->C

SAR optimization workflow to overcome kinase gatekeeper mutation steric clashes.

Quantitative Data: Impact of Gatekeeper Mutations on Kinase Inhibition

The following table summarizes how optimized pyrrolo[3,2-b]pyridine derivatives can successfully navigate sterically hindered mutant pockets, maintaining low nanomolar potency across wild-type and mutant variants[2].

Compound VariantTarget KinaseIC50 (nM)Mechanistic Observation
Representative 10zFGFR4 (WT)16.0Baseline binding to wild-type pocket
Representative 10zFGFR4 (V550L)3.3Overcomes Leucine steric clash via unique conformation
Representative 10zFGFR4 (V550M)7.0Overcomes Methionine steric clash via unique conformation

Data synthesized from biochemical kinase assays evaluating pyrrolo[3,2-b]pyridine derivatives against FGFR4 gatekeeper mutations[2].

Part 3: Validated Experimental Protocols

Protocol 1: HATU-Mediated Amidation of Sterically Hindered C5-Carboxylic Acids

This protocol is designed as a self-validating system to ensure complete conversion of sterically hindered substrates.

  • Activation: Dissolve 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. The resulting HOAt active ester is highly reactive yet stable enough to prevent degradation, effectively overcoming the steric bulk at the C5 position.

  • Amine Addition: Add the sterically hindered primary or secondary amine (1.5 eq) in one portion.

  • Thermal Maturation: Heat the reaction to 50 °C for 12-24 hours. Monitor via LC-MS.

    • Causality: Elevated thermal kinetic energy is required to push the bulky amine past the steric shielding of the HOAt ester transition state.

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Evaluation of Steric Clash Resolution via Z'-LYTE Kinase Assay

Use this protocol to validate whether your synthesized C5-carboxamide derivatives successfully overcome gatekeeper mutation steric clashes.

  • Preparation: Prepare 1X Kinase Buffer. Dilute the recombinant kinase (e.g., FGFR4 WT or V550L/M mutants) to its optimal working concentration.

  • Compound Incubation: Add 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives (in a 10-point 3-fold serial dilution) to the kinase solution. Incubate for 60 minutes at room temperature.

    • Causality: Pre-incubation is critical. It allows the flexible C5-carboxamide to navigate the sterically restricted mutant pocket and establish thermodynamic equilibrium before the substrate is introduced.

  • Peptide Substrate Addition: Add the appropriate FRET-peptide substrate and ATP (at the predetermined Km concentration). Incubate for 1 hour.

  • Development: Add the Development Reagent to cleave the unphosphorylated peptide.

  • Quantification: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a microplate reader. Calculate the emission ratio to determine % phosphorylation and derive the IC50 values.

References

  • [2] Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [1] Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide vs 1H-Pyrrolo[2,3-b]pyridine derivatives

An in-depth technical comparison for medicinal chemists, structural biologists, and drug development professionals evaluating azaindole scaffolds for lead optimization. Executive Summary In small-molecule drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison for medicinal chemists, structural biologists, and drug development professionals evaluating azaindole scaffolds for lead optimization.

Executive Summary

In small-molecule drug discovery, the azaindole core is a privileged scaffold, predominantly utilized for its ability to mimic the purine ring of ATP. While 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives are industry standards for orthosteric kinase inhibition, the emergence of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (a substituted 5-azaindole) offers a strategic alternative. By shifting the nitrogen position and introducing a carboxamide vector, researchers can escape the "flatland" of pan-kinase activity, unlocking atypical kinases, allosteric sites, and G-protein-coupled receptors (GPCRs).

This guide deconstructs the mechanistic, structural, and experimental differences between these two scaffolds to inform your next lead optimization campaign.

Structural & Mechanistic Foundations: The "Nitrogen Walk"

The fundamental difference between these two scaffolds lies in the spatial arrangement of the pyridine nitrogen and the resulting electronic distribution. This principle, often explored via the "nitrogen walk" concept, demonstrates how shifting a single nitrogen atom alters the molecular dipole, hydrogen-bonding network, and target residence time without increasing molecular weight[1].

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): The nitrogen at position 7 sits adjacent to the pyrrole NH. This creates a perfect bidentate hydrogen-bond donor/acceptor pair. Mechanistically, this motif perfectly anchors into the highly conserved hinge region of the kinase ATP-binding pocket, making it a highly potent, albeit sometimes promiscuous, orthosteric inhibitor[2].

  • 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide: Moving the nitrogen to position 5 disrupts the classic bidentate hinge-binding mode. However, the addition of the 5-carboxamide group introduces a new, highly directional hydrogen-bonding vector. This structural modification increases electron density and facilitates unique intermolecular interactions with non-conserved residues, driving exquisite selectivity for atypical targets like PIKfyve or allosteric modulation of the mu-opioid receptor (MOR)[1][3].

TargetLogic A Azaindole Scaffold Selection B 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) A->B C 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (5-Azaindole derivative) A->C D Bidentate H-Bonding (ATP Hinge Mimic) B->D E Altered Dipole & H-Bond Network (Allosteric/Atypical Binding) C->E F Broad Kinase Targeting (JAK3, ATM, FGFR) D->F G Selective Targeting (PIKfyve, MOR, CKIε) E->G

Logic tree for azaindole scaffold selection based on target binding mechanics.

Comparative Performance & Target Selectivity

The choice between these scaffolds dictates the trajectory of the pharmacological profile. 7-azaindole derivatives have been successfully optimized into highly selective inhibitors through extensive side-chain engineering. For example, Compound 25a, a 1H-pyrrolo[2,3-b]pyridine derivative, achieved >700-fold selectivity for ATM kinase over other PIKK family members, demonstrating an exceptional oral bioavailability of 147.6% in murine models[4]. Similarly, this core has been leveraged for potent FGFR and JAK3 inhibition[2][5].

Conversely, the 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide scaffold shines in niche, high-value targets. The compound AS2795440 utilizes this core to achieve a remarkable IC50 of 2 nM against PIKfyve, selectively regulating cytokine production via the PIKfyve-c-Rel pathway without off-target anti-TNFα activity[3].

Quantitative Data Summary
Parameter1H-Pyrrolo[2,3-b]pyridine Derivatives1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
Primary Binding Mode Orthosteric (ATP Hinge Region)Atypical Kinase / Allosteric / GPCR
Key Validated Targets ATM, JAK3, FGFR1-4, p38 MAP KinasePIKfyve, Casein Kinase Iε, MOR
Lead Compound Example Compound 25a (ATM Inhibitor)[4]AS2795440 (PIKfyve Inhibitor)[3]
Potency (IC50) Sub-nanomolar to low nanomolarLow nanomolar (e.g., 2 nM for AS2795440)
Oral Bioavailability (F%) High (Often >80%, up to 147% in mice)Moderate to High (Tunable via side chains)
Ligand Efficiency (LE) High (Rigid, low MW core)High (Carboxamide enhances H-bonding)

Experimental Workflows: Scaffold Validation

To objectively evaluate the performance of these scaffolds, biochemical assays must be designed as self-validating systems. Below is a standardized Time-Resolved Fluorescence Energy Transfer (TR-FRET) methodology used to quantify the IC50 of azaindole-based kinase inhibitors.

Step-by-Step Methodology: TR-FRET Kinase Assay

Causality Focus: This protocol uses TR-FRET because it minimizes compound auto-fluorescence interference—a common false-positive driver when screening highly conjugated heterocyclic scaffolds like azaindoles.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the azaindole derivative in 100% DMSO. Rationale: A 10-point curve ensures sufficient data density across the inflection point for accurate Hill slope and IC50 calculation.

  • Assay Reaction Assembly: In a low-volume 384-well plate, dispense 10 nL of the compound into 5 µL of kinase buffer containing the target enzyme (e.g., ATM or PIKfyve) and the specific biotinylated peptide substrate.

  • Incubation: Incubate at room temperature for 15 minutes to allow for compound-enzyme equilibrium before initiating the reaction.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ value for the specific kinase). Rationale: Running the assay at the ATP Km​ ensures that the assay is sensitive to competitive inhibitors (like 7-azaindoles) while still maintaining a robust signal window.

  • Reaction Quenching & Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Rationale: EDTA chelates Mg2+ , instantly halting ATP hydrolysis. The Europium/APC pair provides a long-emission half-life, allowing the detector to wait out the short-lived background fluorescence of the azaindole compounds.

  • Data Acquisition & QC: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor for the plate. Validation: Only plates with a Z'-factor > 0.6 are accepted, ensuring statistical reliability between the positive (DMSO) and negative (no enzyme) controls.

Workflow S1 Compound Dilution (10-Point Curve) S2 Enzyme-Substrate Incubation S1->S2 S3 TR-FRET Signal Acquisition S2->S3 S4 Z'-Factor Quality Control (Z' > 0.6) S3->S4 S5 Cellular NanoBRET Orthogonal Validation S4->S5

Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

Strategic Recommendations

When designing a new chemical entity (NCE):

  • Opt for 1H-Pyrrolo[2,3-b]pyridine derivatives when targeting classical kinases where potent, ATP-competitive orthosteric inhibition is required. The established SAR for this scaffold allows for rapid optimization of pharmacokinetics and oral bioavailability[4].

  • Opt for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide when facing selectivity bottlenecks in classical kinase programs, or when targeting atypical kinases (like PIKfyve) and allosteric GPCR sites. The 5-carboxamide substitution acts as a critical structural lever to force the molecule into unique binding conformations, reducing off-target toxicity[1][3].

References

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed (NIH).

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Journal of Medicinal Chemistry - ACS Publications.

  • Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide. Organic Process Research & Development - ACS Publications.

  • AS2795440 | PIKfyve inhibitor. Probechem Biochemicals.

Sources

Comparative

Comparative Kinase Inhibition Guide: 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Analogs vs. Isomeric Scaffolds

Executive Summary & Structural Rationale The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged, highly versatile core in kinase drug discovery. When functionalized with a 5-carboxamide group, it forms a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged, highly versatile core in kinase drug discovery. When functionalized with a 5-carboxamide group, it forms a highly specific hydrogen-bond network within the kinase hinge region. Interestingly, structural isomers of this core dictate profound shifts in target selectivity. While the 1H-pyrrolo[2,3-b]pyridine isomer is a classic hinge-binder for protein kinases like JAK3 and FGFR[1][2], the [3,2-b] architecture has demonstrated exceptional efficacy and selectivity for lipid kinases—most notably PIKfyve[3][4].

This guide objectively compares the performance of 1H-pyrrolo[3,2-b]pyridine-5-carboxamide analogs (such as the potent PIKfyve inhibitor AS2677131) against alternative scaffolds and details the self-validating experimental workflows required for their evaluation.

Comparative Inhibition Profiles: The Isomeric Shift

The "nitrogen walk" concept—shifting the position of the nitrogen atom within the azaindole ring—alters the vector of the 5-carboxamide group by approximately 15–20 degrees. This spatial shift drastically changes the compound's interaction network within the ATP-binding pocket.

  • Lipid Kinase (PIKfyve) Potency: 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide derivatives, particularly AS2677131, are highly potent PIKfyve inhibitors. by blocking the conversion of PtdIns3P to PtdIns(3,5)P2, which subsequently prevents c-Rel DNA binding[3][4].

  • Protein Kinase (JAK3) Selectivity: In contrast, the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold is classically utilized for JAK3 inhibition. that effectively block IL-2-stimulated T cell proliferation[2][5].

Table 1: Kinase Inhibition Profile of AS2677131 vs. Reference PIKfyve Inhibitors
CompoundPrimary Core ScaffoldPIKfyve IC₅₀Primary Cellular PhenotypeTarget Pathway Blockade
AS2677131 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide2.4 nMVacuolization, ↓ IL-12p40PIKfyve / c-Rel[3]
Apilimod Pyrimidine-morpholine derivative14 nMVacuolization, ↓ IL-12/IL-23PIKfyve / IL-12[6]
YM-201636 Pyridinyl-quinazoline derivative33 nMVacuolizationPIKfyve / Retroviral rep.[7]
Table 2: Scaffold Selectivity Matrix (IC₅₀ nM)
Scaffold ArchitectureLipid Kinase (PIKfyve)Protein Kinase (JAK3)Dominant Application
1H-Pyrrolo[3,2-b]pyridine-5-carboxamide < 5 nM > 1000 nMAnti-inflammatory (Arthritis)[3]
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide > 1000 nM< 10 nM Immunosuppression (Transplant)[2]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the evaluation of these analogs must follow a self-validating, multi-tiered approach. Do not rely solely on biochemical readouts; target engagement must be proven phenotypically and functionally.

Protocol 1: Biochemical Lipid Kinase Assay (Primary Screen)
  • Action: Measure the conversion of PtdIns3P to PtdIns(3,5)P2 using a luminescent ADP-Glo assay.

  • Causality: We utilize ADP-Glo rather than radioactive ³³P-ATP because it provides a highly sensitive, non-radioactive readout that directly correlates ATP consumption with kinase catalytic activity, minimizing false positives from ATP-competitive auto-fluorescence.

  • Self-Validation: Include a kinase-dead PIKfyve mutant as a negative control and a pan-kinase inhibitor (e.g., staurosporine) as a baseline reference. If the mutant shows ATP depletion, the lipid substrate is contaminated with background ATPases.

Protocol 2: Cellular Phenotypic Assay (Orthogonal Validation)
  • Action: Treat RAW264.7 macrophages with 100 nM of the 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide analog for 2 hours and observe via phase-contrast microscopy[3].

  • Causality: PIKfyve is essential for endosome-to-lysosome maturation. Inhibiting its activity causes the accumulation of enlarged endosomes. This phenotypic hallmark confirms that the compound is cell-permeable and successfully engages PIKfyve in the complex intracellular milieu.

  • Self-Validation (Reversibility Check): Wash out the compound after 4 hours. If cytoplasmic vacuoles do not resolve within 12 hours, the compound is likely exerting non-specific cytotoxic or lysosomotropic effects rather than specific, reversible PIKfyve inhibition.

Protocol 3: Functional Cytokine ELISA (Downstream Efficacy)
  • Action: Quantify IL-12p40 levels in the supernatant of IFNγ/LPS-stimulated macrophages[3].

  • Causality: PIKfyve inhibition specifically blocks the nuclear translocation of c-Rel, a transcription factor required for IL-12p40 expression. Measuring this cytokine links target engagement directly to the desired anti-inflammatory pharmacological effect.

  • Self-Validation: Concurrently measure TNF-α levels. Since TNF-α transcription is independent of the PIKfyve-c-Rel axis, its levels should remain unaffected[7]. A simultaneous drop in TNF-α indicates off-target toxicity or global translational stalling, invalidating the specific PIKfyve mechanism.

Mechanistic & Logical Visualizations

PIKfyve_Pathway PIKfyve PIKfyve Kinase PtdIns3P PtdIns3P PIKfyve->PtdIns3P Catalyzes PtdIns35P2 PtdIns(3,5)P2 PtdIns3P->PtdIns35P2 Phosphorylation cRel c-Rel (NF-κB) PtdIns35P2->cRel Activates Cytokines IL-12p40 / IL-1β cRel->Cytokines Gene Transcription AS2677131 1H-Pyrrolo[3,2-b]pyridine (AS2677131) AS2677131->PIKfyve Inhibits (IC50 ~2.4 nM)

Fig 1: PIKfyve-c-Rel signaling pathway and its targeted inhibition by AS2677131.

SAR_Logic Core Pyrrolopyridine Core Iso32b 1H-Pyrrolo[3,2-b]pyridine (Lipid Kinase Focus) Core->Iso32b Nitrogen Walk (Position 3,2-b) Iso23b 1H-Pyrrolo[2,3-b]pyridine (Protein Kinase Focus) Core->Iso23b Nitrogen Walk (Position 2,3-b) PIKfyve PIKfyve Inhibition (e.g., AS2677131) Iso32b->PIKfyve 5-carboxamide substitution JAK3 JAK3 Inhibition (e.g., Astellas Analogs) Iso23b->JAK3 5-carboxamide substitution

Fig 2: Scaffold divergence logic dictating target selectivity between lipid and protein kinases.

References

  • Title: Inhibition of c-Rel DNA binding is critical for the anti-inflammatory effects of novel PIKfyve inhibitor Source: European Journal of Pharmacology (2016) URL: [Link]

  • Title: Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 Source: Bioorganic & Medicinal Chemistry (2015) URL: [Link]

  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: Molecules (2017) URL: [Link]

Sources

Validation

Analytical Mastery: Validation and Column Comparison for HPLC Analysis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Introduction and Analytical Challenges 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. Fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. From a chromatographic perspective, this molecule presents a distinct dual challenge:

  • High Polarity: The carboxamide group significantly increases the molecule's hydrophilicity, leading to poor retention and early elution near the solvent front on traditional reversed-phase (RP) columns.

  • Basic Nitrogen Centers: The azaindole core contains a basic pyridine-like nitrogen (pKa ~6.5). At neutral pH, this nitrogen is protonated and interacts strongly with unendcapped, acidic surface silanols (pKa ~3.5–4.5) on standard silica matrices, resulting in severe peak tailing and poor resolution.

To establish a robust, stability-indicating method suitable for compendial validation under ICH Q2(R2)[2] and USP <1225>[3], analytical scientists must objectively evaluate stationary phase chemistries that mitigate these secondary interactions while maximizing retention.

Mechanistic Rationale for Column Selection

Selecting the correct stationary phase requires moving beyond trial-and-error to understand the physicochemical interactions at the silica surface. We compared three distinct column chemistries:

  • Candidate A: Standard C18 (e.g., BEH C18) Relies purely on hydrophobic partitioning. The basic nitrogen of the pyrrolopyridine core penetrates the alkyl chain layer, interacting with residual silanols via ion-exchange mechanisms. This causes asymmetric peaks and limits quantitative accuracy.

  • Candidate B: Polar-Embedded C18 (e.g., Shield RP18) Incorporates an amide or carbamate functional group embedded within the alkyl chain near the silica surface. This creates a virtual "shield" of highly structured water, electrostatically repelling the basic nitrogen from the silanols and yielding sharp, symmetrical peaks.

  • Candidate C: HILIC (Hydrophilic Interaction Liquid Chromatography) Utilizes a polar stationary phase (e.g., Amide or Silica) with a highly organic mobile phase. Retention is driven by the partitioning of the polar carboxamide moiety into a water-enriched layer on the silica surface. While it offers superior retention, it requires longer equilibration times.

Quantitative Performance Comparison

The table below summarizes the experimental performance of the three column chemistries using a 0.1 mg/mL standard of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide.

Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution (from Impurity A)Verdict
Standard C18 2.42.154,5001.8Fail (Severe tailing limits integration)
Polar-Embedded C18 4.81.0812,5003.5Optimal (Excellent symmetry & throughput)
Amide HILIC 7.51.0515,2004.2Pass (Best retention, but longer run times)

Validation Framework (ICH Q2(R2) & USP <1225>)

According to the updated ICH Q2(R2)[4] and USP <1225>[3] guidelines, analytical procedure validation must demonstrate that the method is "fit for the intended purpose" by evaluating the reportable range, accuracy, and precision dynamically.

ValidationWorkflow Dev Method Development (Phase Selection & Optimization) Spec Specificity (Forced Degradation & Peak Purity) Dev->Spec Lin Linearity & Range (Reportable Range Assessment) Spec->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc Rob Robustness (Multivariate DoE Analysis) Acc->Rob Val Validated Procedure (Fit for Intended Purpose) Rob->Val

ICH Q2(R2) analytical validation workflow for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide.
Key Validation Execution Steps:
  • Specificity (Peak Purity): Subject the compound to forced degradation (0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , heat, and UV light). Use a Photodiode Array (PDA) detector to calculate the peak purity angle vs. threshold. The active peak must remain spectrally pure without co-eluting degradants.

  • Linearity: Prepare five concentration levels ranging from 50% to 150% of the nominal target concentration. Plot area response versus concentration. Acceptance criteria: R2≥0.999 , with the y-intercept ≤2.0% of the 100% level response.

  • Accuracy (Spike Recovery): Spike the active pharmaceutical ingredient (API) into a placebo matrix at 80%, 100%, and 120% levels. Acceptance criteria: 98.0% – 102.0% recovery[3].

  • Robustness: Utilize a Design of Experiments (DoE) approach to slightly vary flow rate ( ±0.1 mL/min), column temperature ( ±5∘ C), and mobile phase pH ( ±0.2 units), ensuring the method remains stable under day-to-day fluctuations.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in routine analysis, the protocol must be designed as a self-validating system. This means the sequence architecture automatically verifies data integrity before, during, and after sample analysis.

ProtocolSystem SST System Suitability (Tf < 1.5, RSD < 2.0%) Sample Sample Analysis (Bracketing Stds) SST->Sample QC QC Check (Known Spike) Sample->QC QC->SST If QC fails (Auto-abort) Data Data Integrity (Audit Trail) QC->Data

Self-validating HPLC sequence design ensuring continuous data integrity and system suitability.
Optimized Step-by-Step Methodology (Polar-Embedded C18)

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: Buffering at pH 3.0 ensures the basic azaindole nitrogen is fully protonated, locking it into a single ionization state to prevent retention time drift. Furthermore, the low pH suppresses the ionization of residual silanols, minimizing tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Step 2: Chromatographic Conditions

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (controlled to prevent viscosity-induced pressure shifts).

  • Detection: UV at 254 nm (optimal absorbance for the conjugated pyrrolopyridine system).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient to elute strongly bound impurities)

    • 12.0 - 15.0 min: 60% B (Wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation

  • Diluent: 90:10 Water:Acetonitrile.

    • Causality: Dissolving the sample in a highly aqueous diluent prevents "solvent effects" (peak splitting or broadening) that occur when a sample is injected in a solvent stronger than the initial mobile phase conditions.

Step 4: System Suitability Testing (SST)

  • Inject the working standard (0.1 mg/mL) in six replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥10,000 . The sequence must automatically halt if these parameters are not met.

Sources

Comparative

A Comparative Guide to the Binding Affinities of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and Standard Kinase Inhibitors

This guide provides a comprehensive comparison of the binding affinities of the novel compound 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide with well-established standard inhibitors against three critical protein kinases: Akt...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the binding affinities of the novel compound 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide with well-established standard inhibitors against three critical protein kinases: Akt, mTOR, and DNA-PK. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development.

Introduction: The Pivotal Role of Kinase Inhibitors in Modern Therapeutics

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery. The 1H-Pyrrolo[3,2-b]pyridine scaffold, an aza-analog of indole, has emerged as a promising privileged structure in the design of kinase inhibitors. This guide focuses on the 5-carboxamide derivative of this scaffold and evaluates its potential binding affinity in the context of established inhibitors for key oncological targets.

The Targets: Akt, mTOR, and DNA-PK in Health and Disease

The selection of Akt, mTOR, and DNA-PK as the basis for this comparative guide is predicated on their integral roles in cell signaling pathways frequently hijacked in cancer. These three kinases represent key nodes in the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.

  • Akt (Protein Kinase B): A serine/threonine kinase that acts as a central hub in the PI3K signaling pathway. Activated Akt promotes cell survival by inhibiting apoptotic processes and stimulates cell growth and proliferation.[1] Three highly homologous isoforms, Akt1, Akt2, and Akt3, have been identified.[2]

  • mTOR (mechanistic Target of Rapamycin): A serine/threonine kinase that functions as a master regulator of cell growth, metabolism, and proliferation.[3] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different sensitivities to inhibitors and distinct downstream targets.[3]

  • DNA-PK (DNA-dependent Protein Kinase): A serine/threonine kinase that plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[4][5] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging therapies like radiation and chemotherapy.[4][6]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting the positions of our target kinases.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream_Akt Cell Survival, Proliferation Akt->Downstream_Akt Downstream_mTORC1 Protein Synthesis, Cell Growth mTORC1->Downstream_mTORC1 mTORC2 mTORC2 mTORC2->Akt Activates DNA_PK DNA-PK NHEJ NHEJ Repair DNA_PK->NHEJ DNA_damage DNA Double-Strand Breaks DNA_damage->DNA_PK Activates Experimental_Workflow cluster_prep Sample Preparation cluster_assay Binding Affinity Assay cluster_analysis Data Analysis Protein_Prep Protein Expression & Purification ITC Isothermal Titration Calorimetry (ITC) Protein_Prep->ITC SPR Surface Plasmon Resonance (SPR) Protein_Prep->SPR FP Fluorescence Polarization (FP) Protein_Prep->FP Compound_Prep Compound Solubilization Compound_Prep->ITC Compound_Prep->SPR Compound_Prep->FP Data_Analysis Determine Kd, Ki, IC50 ITC->Data_Analysis SPR->Data_Analysis FP->Data_Analysis

Figure 2: General experimental workflow for determining binding affinity.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. By titrating the ligand into a solution containing the protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices: ITC is considered the "gold standard" for binding analysis because it is a label-free, in-solution technique that measures the intrinsic binding parameters without the need for modification of the interacting partners. The choice of buffer is critical, as buffer ionization can contribute to the measured heat. Dialyzing both the protein and ligand in the same buffer minimizes these artifacts.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the target kinase to >95% purity.

    • Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Thoroughly dialyze the kinase against the chosen assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare the final inhibitor solution by diluting the stock into the exact same dialysis buffer. The final DMSO concentration should be matched between the protein and inhibitor solutions.

    • Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment:

    • Load the kinase solution (typically 5-50 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. One of the binding partners (the ligand, typically the protein) is immobilized on the sensor surface, and the other (the analyte, the inhibitor) is flowed over the surface. The binding and dissociation of the analyte cause changes in the refractive index, which are recorded in real-time as a sensorgram.

Causality Behind Experimental Choices: SPR is a powerful technique for determining not only the binding affinity (Kd) but also the kinetic parameters of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). The choice of immobilization strategy is crucial to ensure that the immobilized protein remains in its active conformation.

Detailed Protocol:

  • Immobilization of the Kinase:

    • Choose a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the kinase solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate pH 4.5) over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Include a buffer-only injection as a control.

    • After each injection, allow sufficient time for dissociation to be observed.

    • Regenerate the sensor surface between different inhibitor injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference surface signal and the buffer-only injection signal from the raw data.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd values.

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (the tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.

Causality Behind Experimental Choices: FP is particularly well-suited for high-throughput screening (HTS) of inhibitors in a competitive binding format. [7]A known fluorescent ligand for the target kinase is used as a tracer. Test compounds that bind to the same site on the kinase will displace the tracer, causing a decrease in fluorescence polarization. The choice of tracer is critical; it should have a suitable affinity for the target and a high quantum yield.

Detailed Protocol:

  • Assay Setup:

    • Determine the optimal concentrations of the target kinase and the fluorescent tracer. The kinase concentration should be in the range of the tracer's Kd, and the tracer concentration should be low enough to minimize background fluorescence but high enough to give a robust signal.

    • Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Prepare serial dilutions of the test inhibitor and the unlabeled standard inhibitor in the assay buffer containing a constant concentration of DMSO.

  • Competition Assay:

    • In a microplate (e.g., a black, low-volume 384-well plate), add the kinase and the fluorescent tracer to each well.

    • Add the serially diluted test inhibitors and the standard inhibitor to the appropriate wells. Include controls with no inhibitor (maximum polarization) and no kinase (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters and polarizers.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer and its concentration are known. [8]

Conclusion

The 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. By comparing its potential binding affinity with that of well-characterized standard inhibitors against key oncogenic kinases such as Akt, mTOR, and DNA-PK, researchers can gain valuable insights into its potential potency and selectivity. The application of robust biophysical techniques like ITC, SPR, and FP is essential for the accurate determination of binding affinities and for guiding the structure-activity relationship studies necessary for lead optimization. This guide provides a framework for such comparative analyses, offering both the contextual background and the detailed experimental methodologies required for rigorous and reproducible research in the field of kinase inhibitor drug discovery.

References

  • Zenke, F., et al. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Clinical Cancer Research, 26(18), 5059-5071. [Link]

  • Tavecchio, M., et al. (2015). DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. Journal of Cancer Research and Clinical Oncology, 141(12), 2141-2152. [Link]

  • Merck KGaA. (2020). M3814 (Peposertib)
  • AstraZeneca. (n.d.). AZD8055. Retrieved from [Link]

  • Sun, C., et al. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences, 23(8), 4264. [Link]

  • Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366-2374. [Link]

  • Goldberg, F. W., et al. (2020). The discovery of 7-methyl-2-[(7-methylt[4][9][10]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. Journal of Medicinal Chemistry, 63(10), 5293-5306.

  • Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288-298. [Link]

  • Zannella, S., et al. (2011). Further Characterisation of the Cellular Activity of the DNA-PK Inhibitor, NU7441, Reveals Potential Cross-Talk With Homologous Recombination. Cancer Chemotherapy and Pharmacology, 68(5), 1219-1227. [Link]

  • Zenke, F. T., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications, 10(1), 5065. [Link]

  • Al-Harbi, S., et al. (2022). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 23(21), 13247. [Link]

  • Banaszynski, L. A., Liu, C. W., & Wandless, T. J. (2005). Characterization of the FKBP·Rapamycin·FRB Ternary Complex. Journal of the American Chemical Society, 127(13), 4715-4721. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Choi, J., Chen, J., Schreiber, S. L., & Clardy, J. (1996). The rapamycin-binding domain governs substrate selectivity by the mammalian target of rapamycin. Proceedings of the National Academy of Sciences, 93(24), 13571-13576.
  • Zhang, G., et al. (2020). M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells. Frontiers in Oncology, 10, 804. [Link]

  • ResearchGate. (n.d.). AZD8055 inhibits rapamycin-resistant functions of mTORC1, and the... Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Banaszynski, L. A., Liu, C. W., & Wandless, T. J. (2005). Characterization of the FKBP·Rapamycin·FRB Ternary Complex. Journal of the American Chemical Society, 127(13), 4715-4721. [Link]

  • Kumar, A., et al. (2014). Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206. PLoS ONE, 9(10), e109705. [Link]

  • ResearchGate. (n.d.). The binding strength of MK-2206 to the three AKT isoforms given by... Retrieved from [Link]

  • Bantscheff, M., et al. (2013). Characterization of a Chemical Affinity Probe Targeting Akt Kinases. ACS Chemical Biology, 8(8), 1783-1792. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Yang, H., et al. (2013). mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain. Nature, 497(7448), 217-223. [Link]

  • Garcia-Martinez, J. M., et al. (2009). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 284(48), 33232-33244. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Tatum, N. J., et al. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of visualized experiments : JoVE, (87), 51525. [Link]

  • Thoreen, C. C., et al. (2009). An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032.
  • Zhang, H., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry, 457, 41-47. [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • UBPBio. (n.d.). Torin-1. Retrieved from [Link]

  • Tran, T. Q., et al. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Medicinal Chemistry Communications, 4(11), 1437-1444. [Link]

  • ResearchGate. (n.d.). Molecular docking analyses of MK-2206 to the allosteric site of human... Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mechanistic target of rapamycin kinase. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of Akt inhibitor MK2206. Retrieved from [Link]

  • Thoreen, C. C., et al. (2009). An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032. [Link]

Sources

Validation

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide reference standards for mass spectrometry

Analytical Mastery: A Comparison Guide to 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Reference Standards for LC-MS/MS Executive Summary 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS No. 146767-59-1) is a highly versatile aza...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: A Comparison Guide to 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Reference Standards for LC-MS/MS

Executive Summary

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS No. 146767-59-1) is a highly versatile azaindole heterocyclic scaffold[1]. In contemporary drug discovery, this core is frequently embedded into complex molecular architectures, such as epoxymorphinan skeletons for novel mu-opioid receptor (MOR) antagonists[2] and targeted Cbl-b inhibitors for immuno-oncology applications[3]. Accurate pharmacokinetic (PK) profiling and tissue distribution analysis of these derivatives require rigorous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies[4]. The analytical cornerstone of such assays is the selection of a high-fidelity reference standard. This guide objectively evaluates reference standard grades and provides a self-validating LC-MS/MS protocol for precise quantification.

Comparative Analysis of Reference Standards

When developing a quantitative mass spectrometry assay, the choice of the internal standard (IS) dictates the method's resilience against matrix effects and instrumental drift. Table 1 compares the three primary standard strategies available for azaindole derivatives.

Table 1: Performance Comparison of Reference Standard Strategies

Standard TypeStructural FidelityMatrix Effect MitigationRelative CostOptimal Use Case
Stable Isotope-Labeled IS (SIL-IS) Exact match (e.g., 13 C 3​ , 15 N 2​ -labeled)Excellent: Co-elutes perfectly, neutralizing ion suppression.HighGLP-compliant clinical PK, late-stage in vivo studies.
Unlabeled Certified Reference Material (CRM) Exact match (Unlabeled)Poor: Cannot be used as an IS; used only for external calibration curves.MediumMethod development, standard curve generation[4].
Structural Analog IS Close match (e.g., 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide)[5]Moderate: May elute at a slightly different retention time, risking differential suppression.LowEarly discovery screening, qualitative tissue distribution.

Mass Spectrometry Behavior & Fragmentation Causality

The basicity of the pyridine nitrogen within the 1H-pyrrolo[3,2-b]pyridine core makes the molecule highly amenable to positive electrospray ionization (ESI+)[4][6]. Upon protonation, the molecule yields a stable [M+H]+ precursor ion at m/z 162.06. Collision-induced dissociation (CID) primarily targets the labile carboxamide group. The expulsion of ammonia (-17 Da) generates a highly abundant product ion, while the loss of the entire formamide radical (-44 Da) yields a secondary diagnostic ion used for confirmation.

Fragmentation M Precursor Ion [M+H]+ m/z 162.06 F1 Quantifier Ion [M+H - NH3]+ m/z 145.04 M->F1 Neutral Loss: NH3 (-17 Da) F2 Qualifier Ion [M+H - CONH3]+ m/z 118.05 M->F2 Neutral Loss: CONH3 (-44 Da)

Proposed ESI+ fragmentation pathway for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide.

Self-Validating LC-MS/MS Protocol

Expertise & Experience: Causality-Driven Methodology

This protocol details the quantification of 1H-pyrrolo[3,2-b]pyridine-5-carboxamide in biological matrices (e.g., plasma or brain homogenates)[4]. It is designed as a self-validating system , ensuring the assay continuously proves its own reliability through integrated System Suitability Tests (SST) and Quality Control (QC) bracketing.

Step 1: Matrix-Matched Calibration & QC Preparation

  • Action: Dissolve the unlabeled CRM in DMSO to create a 1 mg/mL stock. Perform serial dilutions in blank matrix (e.g., drug-free plasma) to generate a calibration curve ranging from 0.5 ng/mL to 10,000 ng/mL[4]. Prepare independent QC samples at Low (5 ng/mL), Mid (50 ng/mL), and High (500 ng/mL) concentrations[4].

  • Causality: Utilizing a matrix-matched curve rather than solvent-based standards normalizes the ionization suppression caused by endogenous phospholipids in the ESI source, ensuring absolute quantitative accuracy.

Step 2: Sample Extraction (Protein Precipitation)

  • Action: To 20 µL of the biological sample, add 60 µL of ice-cold extraction solvent (70:30 Isopropyl Alcohol:Water or pure Acetonitrile) spiked with the SIL-IS[4]. Vortex for 3 minutes and centrifuge at 3,500 × g for 5 minutes[4].

  • Causality: The organic solvent rapidly denatures plasma proteins. The specific inclusion of Isopropyl Alcohol (IPA) aids in disrupting lipid-rich tissues (such as brain homogenates) while maintaining the solubility of the polar carboxamide moiety[4].

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a Reversed-Phase C18 column (e.g., 3.5 μm, 4.6 × 50 mm)[2]. Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.8 mL/min[4].

  • Causality: Formic acid acts as an ion-pairing agent to sharpen chromatographic peaks and provides the abundant proton environment necessary to maximize ESI+ ionization efficiency[4].

Step 4: Self-Validation Execution (The Analytical Run)

  • Action: Structure the run sequence as follows: Blank -> SST (LLOQ) -> Calibration Curve -> Blank -> QC Low -> Unknown Samples -> QC Mid -> Unknown Samples -> QC High -> Blank.

  • Causality: The post-curve and post-QC blanks validate the absence of column carryover. The bracketing QCs ensure the instrument maintains calibration integrity and mass accuracy throughout the entire batch analysis.

LCMS_Workflow A Matrix Extraction B RP-HPLC Separation A->B C ESI+ Ionization B->C D MRM Detection C->D E SIL-IS Quantification D->E

Self-validating LC-MS/MS workflow for azaindole reference standard quantification.

Quantitative Data Presentation

Table 2: Optimized MRM Parameters (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1H-Pyrrolo[3,2-b]pyridine-5-carboxamide162.06145.04 (Quant)5022
1H-Pyrrolo[3,2-b]pyridine-5-carboxamide162.06118.05 (Qual)5035
SIL-IS ( 13 C 3​ , 15 N 2​ -labeled)167.08150.06 (Quant)5022

Table 3: Self-Validating Method Acceptance Criteria

ParameterAcceptance ThresholdCausality / Rationale
Linearity (R²) ≥ 0.995Ensures proportional detector response across the 0.5–10,000 ng/mL range.
QC Accuracy ± 15% of NominalValidates that extraction recovery and ionization are consistent.
Blank Carryover ≤ 20% of LLOQProves that high-concentration samples do not contaminate subsequent injections.

References

  • Source: benchchem.
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide...
  • Source: bldpharm.
  • Source: acs.
  • Supporting Information - Semantic Scholar (VU6007496 LC-MS/MS Analysis)
  • Source: google.com (Patents)

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Comparative

A Comparative Guide to the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide: Evaluating Reproducibility and Pathway Efficiency

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Navigating the Synthesis of a Key Heterocyclic Scaffold. The 1H-pyrrolo[3,2-b]pyridine (6-azaindole) framew...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Navigating the Synthesis of a Key Heterocyclic Scaffold.

The 1H-pyrrolo[3,2-b]pyridine (6-azaindole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carboxamide group at the 5-position yields 1H-pyrrolo[3,2-b]pyridine-5-carboxamide, a key building block for various targeted therapies. The reproducibility and efficiency of its synthesis are critical for advancing drug discovery programs. This guide provides an in-depth comparison of the primary synthetic strategies, offering insights into the practical challenges and advantages of each approach to aid in the selection of the most suitable pathway for your research needs.

At a Glance: Strategic Approaches to 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

The synthesis of this target molecule can be broadly categorized into two distinct strategies:

  • Ring Construction: Building the pyrrole ring onto a pre-functionalized pyridine core.

  • Core Functionalization: Introducing the 5-carboxamide group onto a pre-existing 1H-pyrrolo[3,2-b]pyridine scaffold.

Each strategy presents a unique set of considerations regarding starting material availability, reaction robustness, and overall step economy.

Method General Approach Key Transformation Typical Yield Key Reagents Reproducibility Challenges
Pathway A: Ring Construction via Bartoli-type Synthesis Building the pyrrole ring onto a substituted pyridine.Reaction of a nitropyridine with a vinyl Grignard reagent.20-45%3-nitro-4-substituted pyridine, Vinylmagnesium bromideSensitive to steric and electronic effects of substituents; Grignard reagent quality is critical.
Pathway B: Ring Construction via Palladium-Catalyzed Cyclization Sequential cross-coupling and cyclization to form the pyrrole ring.Sonogashira coupling followed by C-N bond formation.40-70%3-amino-4-halopyridine, terminal alkyne, Palladium catalystCatalyst deactivation; optimization of ligand and base is often required.
Pathway C: Core Functionalization via Halogenation and Cyanation Introducing the carboxamide precursor onto the 6-azaindole scaffold.Palladium-catalyzed cyanation of a 5-halo-1H-pyrrolo[3,2-b]pyridine.60-85% (for cyanation)5-bromo-1H-pyrrolo[3,2-b]pyridine, Zn(CN)₂, Pd catalystAvailability of the halogenated starting material; cyanide handling precautions.

Pathway A: Ring Construction via Bartoli-type Indole Synthesis

This classical approach involves the construction of the pyrrole ring by reacting a substituted nitropyridine with a vinyl Grignard reagent. The steric bulk of an ortho-substituent on the nitroarene is often crucial for the success of the[1][1]-sigmatropic rearrangement that drives the indole formation.

Causality Behind Experimental Choices

The choice of a 3-nitro-4-chloropyridine as a starting material is strategic. The nitro group is essential for the initial nucleophilic attack by the Grignard reagent, and the ortho-chloro substituent can facilitate the key rearrangement. Subsequent functionalization at the 5-position would be necessary to introduce the carboxamide group, typically through palladium-catalyzed cross-coupling reactions.

Reproducibility and Key Considerations

The Bartoli synthesis can be sensitive to reaction conditions, and reproducibility can be a concern.[2][3] Key factors influencing the outcome include:

  • Grignard Reagent Quality: The concentration and purity of the vinylmagnesium bromide are paramount for achieving consistent yields.

  • Temperature Control: Careful management of the reaction temperature during the Grignard addition is critical to minimize side reactions.

  • Steric and Electronic Effects: The nature of the substituents on the pyridine ring can significantly impact the reaction efficiency.

Experimental Protocol: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core
  • Grignard Reaction: A solution of the substituted 3-nitropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere. Vinylmagnesium bromide (3.0 equivalents) is added dropwise, and the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 1H-pyrrolo[3,2-b]pyridine core.

3-Nitropyridine 3-Nitropyridine 1H-Pyrrolo[3,2-b]pyridine Core 1H-Pyrrolo[3,2-b]pyridine Core 3-Nitropyridine->1H-Pyrrolo[3,2-b]pyridine Core Vinyl Grignard, THF 5-Carboxylic Acid 5-Carboxylic Acid 1H-Pyrrolo[3,2-b]pyridine Core->5-Carboxylic Acid Functionalization 5-Carboxamide 5-Carboxamide 5-Carboxylic Acid->5-Carboxamide Amidation

Caption: Workflow for the Bartoli-type synthesis pathway.

Pathway B: Ring Construction via Palladium-Catalyzed Cyclization

A more modern and often higher-yielding approach involves the construction of the 6-azaindole scaffold through palladium-catalyzed cross-coupling reactions. A common strategy is the sequential Sonogashira coupling of a terminal alkyne with a dihalopyridine, followed by an intramolecular C-N bond formation.

Causality Behind Experimental Choices

This pathway offers greater control and modularity. Starting with 3,4-dibromopyridine, a site-selective Sonogashira reaction can be performed at the more reactive 4-position. The subsequent C-N coupling with an amine leads to the formation of the pyrrole ring. This method allows for the introduction of diversity at various positions of the final molecule.

Reproducibility and Key Considerations

Palladium-catalyzed reactions are generally robust and reproducible, provided that certain parameters are carefully controlled:

  • Catalyst and Ligand Selection: The choice of the palladium source (e.g., Pd(PPh₃)₄) and any additional ligands is crucial for achieving high catalytic activity and preventing catalyst deactivation.

  • Base and Solvent: The selection of the appropriate base (e.g., K₂CO₃, Cs₂CO₃) and solvent system is critical for both the cross-coupling and cyclization steps.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is essential to prevent the degradation of the catalyst and reagents.

Experimental Protocol: Synthesis of a 6-Azaindole Precursor
  • Sonogashira Coupling: To a degassed solution of 3,4-dibromopyridine and a terminal alkyne in a suitable solvent (e.g., DMF), a palladium catalyst and a copper(I) co-catalyst are added, followed by a base (e.g., triethylamine). The reaction is heated until the starting material is consumed.

  • C-N Coupling and Cyclization: The resulting 3-bromo-4-alkynylpyridine is then subjected to a palladium-catalyzed reaction with an amine. This step can often be performed in a one-pot fashion with the initial Sonogashira coupling, leading to the formation of the 1H-pyrrolo[3,2-b]pyridine ring system.[4]

  • Purification: The final product is purified by column chromatography.

3,4-Dihalopyridine 3,4-Dihalopyridine 3-Halo-4-alkynylpyridine 3-Halo-4-alkynylpyridine 3,4-Dihalopyridine->3-Halo-4-alkynylpyridine Sonogashira Coupling 1H-Pyrrolo[3,2-b]pyridine Core 1H-Pyrrolo[3,2-b]pyridine Core 3-Halo-4-alkynylpyridine->1H-Pyrrolo[3,2-b]pyridine Core C-N Coupling/Cyclization 5-Carboxylic Acid 5-Carboxylic Acid 1H-Pyrrolo[3,2-b]pyridine Core->5-Carboxylic Acid Functionalization 5-Carboxamide 5-Carboxamide 5-Carboxylic Acid->5-Carboxamide Amidation

Caption: Workflow for the Palladium-Catalyzed Cyclization pathway.

Pathway C: Core Functionalization via Halogenation and Cyanation

This strategy relies on the availability of the parent 1H-pyrrolo[3,2-b]pyridine, which can be functionalized at the 5-position. A common approach is the introduction of a halogen, followed by a palladium-catalyzed cyanation to install a nitrile group, which can then be hydrolyzed to the carboxylic acid and subsequently converted to the carboxamide.

Causality Behind Experimental Choices

This late-stage functionalization approach is advantageous when the core 6-azaindole is readily available or when derivatization at the 5-position is desired for structure-activity relationship (SAR) studies. Palladium-catalyzed cyanation is a reliable method for introducing the carbon functionality that serves as a precursor to the carboxamide.

Reproducibility and Key Considerations

The success of this pathway hinges on the efficient and selective halogenation of the 6-azaindole core and the subsequent high-yielding cyanation and hydrolysis steps.

  • Halogenation: Selective halogenation at the 5-position can be challenging and may require careful optimization of reagents and conditions to avoid side reactions.

  • Cyanation: While generally high-yielding, palladium-catalyzed cyanation reactions require the use of toxic cyanide reagents, necessitating appropriate safety precautions.

  • Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid can sometimes require harsh conditions, which may not be compatible with all functional groups on the molecule.

Experimental Protocol: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
  • Halogenation: 1H-pyrrolo[3,2-b]pyridine is treated with a halogenating agent (e.g., N-bromosuccinimide) in a suitable solvent to afford 5-bromo-1H-pyrrolo[3,2-b]pyridine.

  • Cyanation: The 5-bromo derivative is subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Hydrolysis: The resulting 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is hydrolyzed to 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid using acidic or basic conditions.

  • Amidation: The carboxylic acid is then converted to the primary amide using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) or by conversion to the acid chloride followed by reaction with ammonia.[4]

1H-Pyrrolo[3,2-b]pyridine 1H-Pyrrolo[3,2-b]pyridine 5-Halo-1H-pyrrolo[3,2-b]pyridine 5-Halo-1H-pyrrolo[3,2-b]pyridine 1H-Pyrrolo[3,2-b]pyridine->5-Halo-1H-pyrrolo[3,2-b]pyridine Halogenation 5-Cyano-1H-pyrrolo[3,2-b]pyridine 5-Cyano-1H-pyrrolo[3,2-b]pyridine 5-Halo-1H-pyrrolo[3,2-b]pyridine->5-Cyano-1H-pyrrolo[3,2-b]pyridine Pd-catalyzed Cyanation 5-Carboxylic Acid 5-Carboxylic Acid 5-Cyano-1H-pyrrolo[3,2-b]pyridine->5-Carboxylic Acid Hydrolysis 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide 5-Carboxylic Acid->1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Amidation

Caption: Workflow for the Core Functionalization pathway.

Conclusion and Recommendations

The choice of the optimal synthetic pathway for 1H-pyrrolo[3,2-b]pyridine-5-carboxamide depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups on the molecule.

  • For small-scale synthesis and rapid access to analogs for initial biological screening, the Core Functionalization (Pathway C) is often the most efficient, provided the halogenated precursor is accessible.

  • For larger-scale synthesis where step-economy and cost of goods are critical, a well-optimized Ring Construction pathway, particularly via Palladium-Catalyzed Cyclization (Pathway B) , may be more advantageous due to its typically higher yields and modularity.

  • The Bartoli-type Synthesis (Pathway A) , while a classic method, may present more challenges in terms of reproducibility and is often lower-yielding, making it less favorable for robust production.

Ultimately, a thorough evaluation of the specific project requirements and in-house expertise will guide the selection of the most reproducible and efficient synthetic route for this valuable building block in drug discovery.

References

  • Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. Retrieved from [Link]

  • Cha, J. K., et al. (2003). SYNTHESIS OF PYRIDOPYRROLO[2,1-a]ISOINDOLES BY PALLADIUM-CATALYZED ANNULATION. Heterocycles, 60(10), 2293. Retrieved from [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. Retrieved from [Link]

  • Nguyen Thi Son, et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312. Retrieved from [Link]

  • Majumdar, K. C., Samanta, S. K., & Chattopadhyay, B. (2008). A Convenient Synthesis of Pyrrolopyridines and 2-Substituted Indoles by Gold-Catalyzed Intramolecular Cyclization of Acetylenic Amines. Tetrahedron Letters, 49(50), 7273-7276. Retrieved from [Link]

  • Palmer, A. M., et al. (2008). 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion. Bioorganic & Medicinal Chemistry, 16(3), 1511-1530. Retrieved from [Link]

  • Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • American Chemical Society. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11115-11127. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Chemical Science, 11(22), 5808-5818. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1543-1549. Retrieved from [Link]

  • G.L.I. Therapeutics. (2016). Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines. Google Patents.
  • Deroose, F., & De Kimpe, N. (2023). Synthesis of 5-substituted pyrrolo[1,2-b]pyridazines with antioxidant properties. PubMed. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]

Sources

Validation

In Vivo Efficacy Comparison Guide: The 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Scaffold

As drug development professionals, we constantly navigate the delicate balance between target affinity, pharmacokinetics (PK), and central nervous system (CNS) penetrance. Scaffold hopping is a critical tool in this ende...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly navigate the delicate balance between target affinity, pharmacokinetics (PK), and central nervous system (CNS) penetrance. Scaffold hopping is a critical tool in this endeavor. Recently, the transition from traditional indoles and pyrrolo[2,3-b]pyridines to the 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS 146767-59-1) system has yielded significant breakthroughs.

This guide objectively compares the in vivo efficacy of this privileged azaindole scaffold against its predecessors across two distinct neuropharmacological domains: M1 Positive Allosteric Modulators (PAMs) for cognitive enhancement and Mu Opioid Receptor (MOR) Antagonists for Opioid Use Disorder (OUD).

Mechanistic Rationale: The "Nitrogen-Walk" Advantage

The strategic repositioning of the nitrogen atom within the azaindole ring—often termed the "nitrogen-walk"—fundamentally alters the molecule's physicochemical properties. By shifting from a [2,3-b] to a [3,2-b] configuration, we modulate the dipole moment, pKa, and hydrogen bond acceptor profile.

In vivo, this translates to enhanced Blood-Brain Barrier (BBB) permeability and prolonged target residence time. For instance, molecular dynamics simulations reveal that the [3,2-b] azaindole moiety strengthens contacts with critical transmembrane residues (L219, E229, and K233), thereby reinforcing the inactive state of the target receptor more effectively than traditional indole scaffolds[1].

Pathway A Orthosteric Ligand C Target Receptor (M1 / MOR) A->C Binds B 1H-Pyrrolo[3,2-b]pyridine (Allosteric Modulator) B->C Modulates Conformation D Intracellular Transduction C->D Activates/Inhibits E In Vivo Efficacy Output D->E Phenotypic Response

Fig 1: Receptor modulation cascade driven by the pyrrolo[3,2-b]pyridine scaffold.

In Vivo Efficacy Comparison 1: Cognitive Enhancement (M1 PAMs)

The development of M1 PAMs for cognitive disorders faced a major hurdle: achieving CNS penetrance without triggering cholinergic toxicity. The predecessor scaffold, a pyrrolo[2,3-b]pyridine (VU6007477), suffered from sub-optimal in vivo exposure.

Scaffold hopping to the isomeric pyrrolo[3,2-b]pyridine yielded VU6007496 . As detailed in 2, this modification resulted in a highly selective, CNS-penetrant M1 PAM with excellent multispecies IV/PO pharmacokinetics[2].

Quantitative Comparison
ParameterPyrrolo[2,3-b]pyridine (Predecessor)1H-Pyrrolo[3,2-b]pyridine (VU6007496)
CNS Penetration (Kp,uu) Low to ModerateHigh
In Vivo Efficacy (NOR Model) VariableRobust (MED = 3 mg/kg p.o.)
Cholinergic Toxicity Present at high dosesNo induction of long-term depression
Species-Specific Liability Broadly toleratedCaution: Toxic metabolites in mice[2]

Causality Insight: While the [3,2-b] scaffold achieved a Minimum Effective Dose (MED) of 3 mg/kg p.o. in rat Novel Object Recognition (NOR) models, it introduced an unanticipated species-specific metabolism issue in mice, identified during phenotypic seizure liability screens[2]. Therefore, VU6007496 serves as an exceptional in vivo tool compound for rats and nonhuman primates (NHPs), but must be excluded from murine models[3].

In Vivo Efficacy Comparison 2: Opioid Use Disorder (MOR Antagonists)

Current treatments for Opioid Use Disorder (OUD), such as naloxone, are neutral antagonists that frequently precipitate severe withdrawal symptoms. To enhance drug-like properties, researchers applied the nitrogen-walk concept to the C-6 substituent of the epoxymorphinan core, comparing traditional indole-7-carboxamides (NAN) against 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives[1].

According to the 1, the azaindole derivatives demonstrated superior pharmacological profiles[1].

Quantitative Comparison
ParameterIndole-7-carboxamide (NAN)1H-Pyrrolo[3,2-b]pyridine DerivativeNaloxone (Standard)
MOR Binding Affinity (IC50) 50.29 ± 1.62 nM28.37 ± 12.57 nM15.59 ± 1.96 nM
In Vivo Antinociception ModerateHigh PotencyHigh Potency
Precipitated Withdrawal HighSignificantly Reduced High

Causality Insight: The [3,2-b] derivative is equipotent to naltrexone/naloxone in binding but induces far fewer withdrawal symptoms in vivo[1]. The altered electron density of the azaindole ring fine-tunes the receptor off-rate, providing a "softer" antagonism that mitigates the physical distress (e.g., dehydration, malnutrition) typically associated with rapid receptor blockade[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vivo workflows utilize self-validating mechanisms (blinding, internal controls, and orthogonal readouts).

Protocol A: In Vivo Novel Object Recognition (NOR) Assay (Rat Model)

Purpose: Evaluate cognitive enhancement of M1 PAMs.

  • Habituation: Handle adult male Sprague-Dawley rats for 3 days. Habituate to the empty testing arena for 10 minutes daily to establish a baseline anxiolytic state.

  • Dosing (Self-Validating Step): Randomize subjects into three groups: Vehicle, Positive Control (Donepezil, 1 mg/kg), and Test Scaffold (VU6007496, 3 mg/kg p.o.). Dosing occurs exactly 60 minutes prior to the training phase to align with the established Tmax of the [3,2-b] scaffold.

  • Training Phase (T1): Place two identical objects in the arena. Allow the rat to explore for 5 minutes. Record exploration time (sniffing within 2 cm).

  • Retention Phase (T2): After a 24-hour inter-trial interval (chosen specifically to test long-term Gq-mediated memory consolidation), replace one object with a novel object.

  • Data Analysis: Calculate the Discrimination Index (DI). The inclusion of the Donepezil group acts as a self-validating system; if the positive control fails to show a DI > 0.5, the specific cohort's baseline memory is flawed, and the assay must be repeated.

Protocol B: In Vivo Naloxone-Precipitated Withdrawal Assay

Purpose: Assess withdrawal liability of MOR antagonists.

  • Dependence Induction: Administer escalating doses of morphine (10 to 50 mg/kg, s.c.) to mice twice daily over 5 days to establish robust opioid dependence.

  • Antagonist Challenge: On day 6, administer the 1H-pyrrolo[3,2-b]pyridine derivative or Naloxone (control) via i.p. injection.

  • Observation & Scoring (Self-Validating Step): Place animals in clear observation cylinders. Record behavior for 30 minutes. To eliminate observer bias, all sessions MUST be video-recorded and scored post-hoc by two independent, blinded researchers.

  • Metrics: Quantify somatic withdrawal signs: jumping, paw tremors, and rearing. A statistically significant reduction in jumping frequency compared to the Naloxone group validates the "soft antagonism" hypothesis of the azaindole scaffold.

Workflow S1 Scaffold Hopping ([3,2-b] Azaindole) S2 In Vitro Binding & PK S1->S2 S3 In Vivo Dosing (Rat/NHP) S2->S3 High CNS Penetration S4 Efficacy (NOR / Withdrawal) S3->S4 Robust Phenotype S5 Toxicity (Seizure Liability) S3->S5 Species-Specific Screen

Fig 2: Self-validating in vivo workflow for evaluating azaindole candidates.

Conclusion

The 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide scaffold represents a highly versatile and potent structural motif in neuropharmacology. Whether utilized to enhance target residence time in MOR antagonists or to drive CNS penetrance in M1 PAMs, it consistently outperforms traditional indole and [2,3-b] azaindole systems in vivo. However, developers must remain vigilant regarding species-specific metabolic liabilities, underscoring the necessity of rigorous, self-validating in vivo screening protocols.

References

  • Engers, J. L., et al. (2024). "Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate." ACS Chemical Neuroscience.
  • Author(s) unlisted. (2026). "Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Decontamination of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Introduction 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS: 146767-59-1) is a highly valuable N-heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics such as kinase inhibitors and opio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS: 146767-59-1) is a highly valuable N-heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics such as kinase inhibitors and opioid receptor modulators[1][2]. While its unique azaindole core drives potent biological activity, it also introduces specific logistical and safety challenges. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets, providing you with field-proven, self-validating protocols for the safe handling, decontamination, and disposal of this compound.

The Causality of Disposal Choices

In laboratory safety, understanding why a protocol exists is just as critical as the protocol itself. Treating 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide as generic organic waste is a systemic failure. Here is the mechanistic reasoning behind our disposal mandates:

  • The Nitrogen-Oxide (NOx) Threat: The pyrrolopyridine core contains a high density of nitrogen atoms. Standard, low-temperature combustion of this compound will release highly toxic nitrogen oxides (NO, NO₂). Therefore, waste must be routed exclusively to facilities equipped for high-temperature incineration (>1000°C) with active NOx scrubbing systems[3].

  • Aquatic Persistence: Azaindole derivatives are not readily degradable in standard wastewater treatment plants and pose a persistent threat to aquatic ecosystems[3]. "Do not empty into drains" is an absolute operational mandate, requiring the strict segregation of even trace aqueous washings.

  • Aerosolization Risk: In its pure form, the compound is a fine powder that presents a severe inhalation and cross-contamination risk[3]. Dry sweeping a spill is strictly prohibited; wet-wiping or HEPA-filtration is required to suppress dust generation.

Quantitative Data & Waste Classification

To ensure compliance with environmental regulations, all waste manifests should reflect the following physicochemical and hazard parameters:

Property / ParameterSpecification / ClassificationSource
Chemical Name 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide[1]
CAS Registry Number 146767-59-1[1]
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol [1]
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity[3]
Detection Wavelength UV absorption at 254 nm[2]
Disposal Method High-Temperature Incineration (>1000°C)[3]

Waste Routing Workflow

The following decision tree outlines the logical routing of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide based on its physical state at the time of disposal.

DisposalWorkflow Start 1H-Pyrrolo[3,2-b]pyridine- 5-carboxamide Waste Decision Waste Stream Classification? Start->Decision Solid Solid / Powder Waste (Unused or Consumables) Decision->Solid Liquid Liquid Matrix (Reaction Solvents) Decision->Liquid Spill Accidental Spill (Debris & Absorbents) Decision->Spill SegSolid Double-lined HDPE Bin Label: NOx Hazard Solid->SegSolid SegLiquid UN-Approved Jerrican Segregate Halogenated Liquid->SegLiquid SegSpill HEPA Vacuum + Wet Wipe Decon Spill->SegSpill Incineration High-Temp Incineration (>1000°C) with NOx Scrubbers SegSolid->Incineration SegLiquid->Incineration SegSpill->Incineration

Decision tree for the segregation, containment, and final destruction of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide waste.

Procedural Methodologies & Self-Validating Systems

To guarantee safety and compliance, every disposal workflow must include a self-validating mechanism to prove the procedure was executed successfully.

Protocol A: Routine Solid Waste Segregation

Applies to: Expired batches, contaminated weighing paper, spatulas, and empty vials.

  • Collection: Place all solid material into a chemically compatible High-Density Polyethylene (HDPE) container lined with dual 6-mil polyethylene bags.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - N-Heterocyclic Amide (Combustible, NOx hazard)."

  • Self-Validation (Mass Balance): Weigh the primary chemical container before and after transferring the waste. The mass of the generated waste must equal the mass missing from the inventory, ensuring 100% accountability and confirming no powder was lost to the environment.

Protocol B: Liquid Reaction Matrix Handling

Applies to: HPLC effluents, reaction mother liquors, and extraction solvents.

  • Segregation: Separate halogenated solvents (e.g., DCM) from non-halogenated solvents (e.g., DMF, DMSO). Do not mix this amide with highly acidic waste streams, as it can hydrolyze or form insoluble salts, complicating incineration.

  • Containment: Store liquid waste in UN-approved jerricans with vented caps to prevent pressure accumulation.

  • Self-Validation (pH Check): Before sealing the jerrican for vendor pickup, test the aqueous layers with pH strips. Ensure the pH is neutral (pH 6–8) to validate that no secondary, gas-producing acid-base reactions will occur during transit.

Protocol C: Accidental Spill Clean-Up & Decontamination

Applies to: Dropped vials, weighing balance spills, and benchtop contamination.

  • Containment: Immediately don appropriate PPE, including nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

  • Dry Cleanup: Do not sweep the powder. Use a dedicated HEPA-filtered vacuum to remove the bulk solid. If a vacuum is unavailable, gently cover the powder with absorbent pads dampened with ethanol to suppress aerosolization, then carefully scoop the material into a solid waste bin.

  • Surface Decontamination: Wipe the affected area three times using a solvent the compound is soluble in (e.g., a 70% Ethanol/Water solution or a mild laboratory detergent), followed by a final distilled water wipe.

  • Self-Validation (UV Fluorescence Scan): 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and its azaindole derivatives absorb strongly under UV light at 254 nm[2]. After cleaning, turn off the ambient lights and scan the spill area with a handheld UV lamp (254 nm). If any dark/fluorescent spots remain, residual compound is still present. Repeat step 3 until the surface is completely optically clear under UV light.

Final Vendor Handoff

When transferring waste to a licensed environmental services provider, you must explicitly note the chemical structure on the waste profile. Mandate that the final destruction method is High-Temperature Incineration with NOx Scrubbers . Do not allow the vendor to route this material to a standard landfill or a low-temperature cement kiln.

References

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton: A Strategy to Enhance Drug-Like Properties. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Comprehensive Safety and Handling Guide: 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide For Researchers, Scientists, and Drug Development Professionals While the specific toxicological properties of 1H-Pyrrolo[3,2-b]pyridine-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

While the specific toxicological properties of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide have not been exhaustively investigated, its structural similarity to other pyrrolopyridines and pyridine-containing molecules necessitates a cautious and thorough approach to handling.[1][2] This guide is built on a foundation of expert analysis and authoritative sources to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment and Core Principles

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a heterocyclic compound with potential biological activity, as derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been explored as immunomodulators.[3] Due to the presence of the pyridine ring, it is prudent to assume the compound may share hazards common to this class of chemicals, including potential for skin and eye irritation, and possible harm if swallowed or inhaled.[4][5]

Core Safety Principle: Treat 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide with the same level of caution as other novel compounds with unconfirmed toxicological profiles. A risk-based approach, emphasizing the minimization of all potential routes of exposure, is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for the safe handling of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide. The following table outlines the recommended PPE, which should be worn at all times when handling the compound.[6]

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[5][6]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[6] Dispose of contaminated gloves in accordance with institutional and local regulations.[1]
Body Laboratory CoatA fully buttoned lab coat is essential to protect against skin contact.[6]
Respiratory Chemical Fume Hood or RespiratorAll handling of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for ensuring safety and procedural integrity. The following diagram and steps outline the lifecycle of handling 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste in Designated Containers cleanup_decon->cleanup_waste cleanup_ppe Remove PPE and Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide.

Step-by-Step Handling Procedures:
  • Preparation:

    • Always begin by putting on the full complement of required PPE.[6]

    • Ensure the chemical fume hood is operational with proper airflow.[7]

    • Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine powders.

    • Carefully transfer the weighed compound to the reaction vessel. If dissolving the compound, add the solvent slowly to avoid splashing.

  • Cleanup and Disposal:

    • All glassware and surfaces that have come into contact with the compound should be decontaminated. A common procedure involves rinsing with an appropriate organic solvent (such as ethanol or acetone), followed by washing with soap and water.

    • All solid and liquid waste containing 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide must be collected in designated, properly labeled hazardous waste containers.[6] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • After completing all work and cleanup, remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[4]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Exposure Response:
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7] Seek immediate medical attention.[9]
Skin Contact Wash the affected area with soap and plenty of water. Remove any contaminated clothing.[7] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.
Spill Response Workflow:

In the event of a spill, a calm and methodical response is necessary to ensure the safety of all laboratory personnel.

spill_alert Alert Others in the Area spill_evacuate Evacuate Non-Essential Personnel spill_alert->spill_evacuate spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_clean Clean the Spill Area spill_collect->spill_clean spill_dispose Dispose of Waste in Hazardous Waste Container spill_clean->spill_dispose spill_report Report the Incident spill_dispose->spill_report

Caption: Chemical spill response workflow.

For a large spill, evacuate the area and contact your institution's EHS office immediately.[10]

Storage and Disposal

Storage:

  • Store 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal:

  • Dispose of unused or waste 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and any contaminated materials as hazardous waste.

  • Consult with your institution's EHS office for specific disposal procedures and to ensure compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[1]

Conclusion

The responsible and safe handling of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a prerequisite for its successful application in research and development. By adhering to the principles and procedures outlined in this guide, you contribute to a culture of safety and scientific excellence. Always consult your institution's specific safety protocols and the most current Safety Data Sheet available for related compounds.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • GOV.UK. (2015, October 15). Pyridine: incident management. [Link]

  • NJ.gov. HAZARD SUMMARY. [Link]

  • CDC. NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • NextSDS. 1H-Pyrrolo[2,3-b]pyridine-5-carboxaMide, 4-chloro-. [Link]

  • Lookchem. 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-[(1,1-dimethylethyl)dimethylsilyl]- SDS. [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. [Link]

  • PubMed. (2015, August 1). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
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